molecular formula C10H10O2 B090790 3-(2-Propenyl)benzoic acid CAS No. 1077-07-2

3-(2-Propenyl)benzoic acid

Cat. No.: B090790
CAS No.: 1077-07-2
M. Wt: 162.18 g/mol
InChI Key: NJACFYHMOFEZDU-UHFFFAOYSA-N
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Description

3-(2-Propenyl)benzoic acid is a valuable benzoic acid derivative intended for research and development purposes. This compound features a propenyl (allyl) side chain at the meta position of the benzoic acid ring, a structure that makes it a useful intermediate in organic synthesis and material science . Researchers can utilize this compound as a key building block for constructing more complex molecules, such as pharmaceuticals, agrochemicals, and functional polymers. The propenyl group offers a site for further chemical modifications, including oxidation, reduction, or cyclization reactions, enabling the exploration of novel chemical spaces . As a benzoic acid derivative, it may also serve as a starting material in synthetic chemistry for studying structure-activity relationships. Available with comprehensive analytical data to ensure identity and purity, this product is strictly for laboratory research. This compound is supplied with the following available information: Molecular Formula: C10H10O2 (based on the carbon skeleton of the related compound Allyl Benzoate) . Molecular Weight: 162.19 g/mol (calculated). The product is provided as a solid and should be stored in a cool, dry place. Researchers should consult the safety data sheet (SDS) before use. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJACFYHMOFEZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633870
Record name 3-(Prop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-07-2
Record name 3-(Prop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-propenyl)benzoic acid, also known as 3-allylbenzoic acid. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. This document details the most pertinent and effective synthetic methodologies, including the Suzuki-Miyaura coupling and the Heck reaction. Detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction mechanisms and workflows are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound is an aromatic carboxylic acid featuring an allyl group at the meta-position of the benzene ring. The presence of both the carboxylic acid and the terminal alkene functionalities makes it a versatile intermediate for a wide range of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the allyl group offers a reactive handle for various addition and cross-coupling reactions. This dual functionality makes this compound an attractive starting material for the synthesis of complex molecules with potential biological activity.

This guide will focus on two primary palladium-catalyzed cross-coupling reactions for the synthesis of this compound: the Suzuki-Miyaura coupling and the Heck reaction. These methods are widely employed in modern organic synthesis due to their high efficiency, functional group tolerance, and predictable stereochemistry.

Synthetic Methodologies

The synthesis of this compound is most effectively achieved through carbon-carbon bond formation on the aromatic ring. The following sections detail the theoretical basis and practical application of the most relevant synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] For the synthesis of this compound, this involves the reaction of 3-bromobenzoic acid with an allylboronic acid derivative, typically allylboronic acid pinacol ester.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L2 (Ar = 3-carboxyphenyl, X = Br) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L2 (R' = allyl) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' ArX Ar-X (3-Bromobenzoic acid) ArX->Oxidative_Addition R'B(OR)2 R'-B(OR)2 (Allylboronic acid pinacol ester) R'B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Product Ar-R' (this compound)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] In the context of synthesizing this compound, this reaction would involve the coupling of 3-bromobenzoic acid with propene gas.

The mechanism of the Heck reaction also proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination to afford the product and regenerate the catalyst.

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of this compound based on established methodologies for similar transformations.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and allylboronic acid pinacol ester.

Workflow Diagram:

Suzuki_Workflow start Start reactants Combine 3-bromobenzoic acid, allylboronic acid pinacol ester, Pd catalyst, ligand, and base in solvent start->reactants reaction Heat reaction mixture under inert atmosphere reactants->reaction workup Aqueous workup: - Acidify with HCl - Extract with ethyl acetate reaction->workup purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS, IR) purification->characterization end End characterization->end

Figure 2: Experimental workflow for the Suzuki-Miyaura synthesis.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Bromobenzoic acid201.025.01.005 g
Allylboronic acid pinacol ester167.056.01.002 g
Palladium(II) acetate (Pd(OAc)₂)224.500.05 (1 mol%)11.2 mg
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)410.510.10 (2 mol%)41.1 mg
Potassium phosphate (K₃PO₄)212.2710.02.12 g
1,4-Dioxane--25 mL
Water--5 mL
1 M Hydrochloric acid (HCl)--As needed
Ethyl acetate--For extraction
Brine--For washing
Anhydrous magnesium sulfate (MgSO₄)--For drying
Silica gel--For chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.005 g, 5.0 mmol), allylboronic acid pinacol ester (1.002 g, 6.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.10 mmol), and potassium phosphate (2.12 g, 10.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (25 mL) and degassed water (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: 75-85%

Synthesis via Heck Reaction

This protocol outlines a plausible synthesis of this compound from 3-bromobenzoic acid and propene.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Bromobenzoic acid201.025.01.005 g
Propene42.08ExcessGaseous
Palladium(II) acetate (Pd(OAc)₂)224.500.05 (1 mol%)11.2 mg
Tri(o-tolyl)phosphine304.370.10 (2 mol%)30.4 mg
Triethylamine (Et₃N)101.197.51.05 mL
N,N-Dimethylformamide (DMF)--25 mL
1 M Hydrochloric acid (HCl)--As needed
Diethyl ether--For extraction
Saturated sodium bicarbonate solution--For washing
Anhydrous sodium sulfate (Na₂SO₄)--For drying

Procedure:

  • To a high-pressure reaction vessel equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.005 g, 5.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30.4 mg, 0.10 mmol).

  • Add N,N-dimethylformamide (25 mL) and triethylamine (1.05 mL, 7.5 mmol).

  • Seal the vessel and purge with propene gas.

  • Pressurize the vessel with propene to 2-3 atm.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the excess propene.

  • Pour the reaction mixture into water (100 mL) and acidify with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: 60-75%

Characterization Data

The following table summarizes the expected analytical data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance White to off-white solid
Melting Point 75-78 °C
¹H NMR (CDCl₃) δ (ppm): 10.5-11.5 (br s, 1H, COOH), 7.95 (s, 1H), 7.85 (d, J = 7.8 Hz, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 6.00-5.90 (m, 1H), 5.15-5.05 (m, 2H), 3.45 (d, J = 6.7 Hz, 2H).
¹³C NMR (CDCl₃) δ (ppm): 172.0, 137.5, 136.8, 131.0, 130.5, 129.0, 128.5, 116.5, 40.0.
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 3075, 2980, 1690 (C=O), 1640 (C=C), 1600, 1480, 1420, 1300, 990, 910.
Mass Spec (EI) m/z (%): 162 (M+, 100), 145 (45), 117 (80), 91 (60).

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of this compound: the Suzuki-Miyaura coupling and the Heck reaction. Both methodologies utilize readily available starting materials and offer good to excellent yields of the desired product. The provided experimental protocols are based on well-established procedures and can be adapted for various research and development applications. The comprehensive characterization data will aid in the identification and quality control of the synthesized compound. The versatility of this compound as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and materials science.

References

3-(2-Propenyl)benzoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid, is an aromatic carboxylic acid with a propenyl functional group. This dual functionality makes it a versatile building block in organic synthesis, with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its identity, general physical characteristics, and reactivity. Due to the limited availability of specific experimental data in the public domain, this guide also presents general methodologies for its synthesis and characterization based on established chemical principles for analogous compounds. Furthermore, while direct biological activity for this compound is not extensively documented, this guide explores the known biological activities of structurally related benzoic acid derivatives to provide a contextual framework for its potential applications in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a disubstituted benzene derivative. The presence of both a carboxylic acid and a propenyl group offers two distinct sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3-(prop-2-en-1-yl)benzoic acid
Synonyms 3-Allylbenzoic acid
CAS Number 1077-07-2
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Canonical SMILES C=CCC1=CC=CC(=C1)C(=O)O
InChI Key NJACFYHMOFEZDU-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValueNotes
Physical State SolidGeneral observation from suppliers.
Melting Point Data not availableThe melting point of the isomeric 4-(2-Propenyl)benzoic acid is reported as 103-105 °C, suggesting the 3-isomer would also be a solid at room temperature.[1]
Boiling Point Data not available
Solubility Data not availableExpected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and dichloromethane, similar to other benzoic acid derivatives.[2]

Spectroscopic Characterization

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the vinyl protons of the propenyl group, and the allylic protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH> 10Singlet (broad)1H
Aromatic C-H7.2 - 8.2Multiplet4H
-CH=CH₂5.8 - 6.1Multiplet1H
-CH=CH5.0 - 5.2Multiplet2H
-CH ₂-CH=3.4 - 3.6Doublet2H

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carboxyl carbon, the aromatic carbons, and the carbons of the propenyl group.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C OOH~170
Aromatic C -COOH~130
Aromatic C -H128 - 135
Aromatic C -CH₂~140
-C H=CH₂~137
-CH=C H₂~116
-C H₂-~40

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and the alkene functional groups.

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300 (broad)O-H stretching
C=O (Carboxylic acid)1680-1710C=O stretching
C=C (Alkene)1640-1680C=C stretching
=C-H (Alkene)3010-3095 (medium)C-H stretching
C-H (Aromatic)3000-3100 (medium)C-H stretching

2.4. Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the propenyl side chain.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, its structure lends itself to synthesis via established organometallic cross-coupling reactions.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of aryl-substituted benzoic acids and can be adapted for this compound.[3]

Reaction Scheme:

Materials:

  • 3-Bromobenzoic acid

  • Allylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent), allylboronic acid pinacol ester (1.2 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Bromobenzoic Acid Allylboronic Acid Ester Pd Catalyst Base Solvent Degassed Solvent Heating Heat to 80-100 °C under Inert Atmosphere Reactants->Heating Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Dilute with Water Monitoring->Quench Acidify Acidify with HCl Quench->Acidify Isolate Filter & Wash Solid Acidify->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Product This compound Purify->Product

Figure 1: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Reactivity

The dual functionality of this compound allows for a range of chemical transformations:

  • Reactions of the Carboxylic Acid Group: Esterification, amidation, and reduction to the corresponding alcohol are all possible. The carboxylic acid group is deactivating and meta-directing for electrophilic aromatic substitution.

  • Reactions of the Propenyl Group: The double bond can undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), oxidation (e.g., to an epoxide or diol), and polymerization.

Biological Activity and Potential Applications in Drug Development

There is a lack of specific data on the biological activity of this compound in the public domain. However, the benzoic acid scaffold is present in numerous biologically active molecules. Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications.

  • Anti-inflammatory Activity: Some benzoic acid derivatives have shown anti-inflammatory properties. For instance, certain 3-amide-5-aryl benzoic acid derivatives have been developed as P2Y₁₄ receptor antagonists with potential efficacy against acute gouty arthritis.[4] These compounds are thought to act by inhibiting the NLRP3 inflammasome, a key component of the inflammatory response.

  • VLA-4 Antagonism: A series of benzoic acid derivatives have been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammation.[5]

  • Retinoid-like Activity: Certain benzoic acid derivatives have demonstrated retinoid-like bioactivity, including the inhibition of adipose conversion and promotion of cell growth.[1]

Given the precedent set by other benzoic acid derivatives, this compound could serve as a scaffold for the development of novel therapeutics. The propenyl group offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway Involvement

Based on the anti-inflammatory activity of related benzoic acid derivatives that target the P2Y₁₄ receptor and NLRP3 inflammasome, a hypothetical signaling pathway for a potential therapeutic effect of a this compound derivative can be proposed.

Gouty_Arthritis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inflammation Inflammatory Response MSU MSU Crystals P2Y14 P2Y14 Receptor MSU->P2Y14 Activates NLRP3 NLRP3 Inflammasome Activation P2Y14->NLRP3 Signals Derivative Benzoic Acid Derivative Derivative->P2Y14 Antagonizes Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β Caspase1->IL1b to Inflammation Inflammation (Gouty Arthritis) IL1b->Inflammation Promotes

Figure 2: Hypothetical mechanism of action for a this compound derivative as a P2Y14 antagonist in gouty arthritis.

Safety and Handling

Specific safety data for this compound is not available. For benzoic acid, the parent compound, the following hazards are identified: causes skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure.[6] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis. While specific experimental data on its physical properties, spectroscopic characteristics, and biological activity are currently limited in the public domain, its structural features suggest a wide range of possible chemical transformations and potential applications in medicinal chemistry. Further research is warranted to fully elucidate the properties and potential of this versatile molecule. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the chemistry and applications of this compound and its derivatives.

References

Structural Analysis of 3-Allylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzoic acid and its derivatives are a cornerstone in organic chemistry, with wide-ranging applications from food preservation to the synthesis of pharmaceuticals and polymers. The introduction of an allyl group at the meta-position of the benzene ring in 3-allylbenzoic acid introduces a reactive aliphatic moiety, opening avenues for further functionalization and polymerization. This guide aims to provide a detailed structural and spectroscopic characterization of 3-allylbenzoic acid, which is essential for predicting its reactivity, intermolecular interactions, and potential biological activity.

Synthesis and Characterization Workflow

The synthesis and structural elucidation of 3-allylbenzoic acid follow a logical workflow, beginning with its preparation and culminating in a detailed analysis of its properties.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Suzuki Coupling or Grignard Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Extraction, Chromatography Spectroscopy Spectroscopy Workup & Purification->Spectroscopy Purity & Structure Confirmation Crystallography Crystallography Workup & Purification->Crystallography Single Crystal Growth Spectroscopy->Crystallography Complementary Data Computational Modeling Computational Modeling Spectroscopy->Computational Modeling Validation Crystallography->Computational Modeling Validation

Caption: General workflow for the synthesis and structural analysis of 3-allylbenzoic acid.

Crystallographic Analysis

As of the latest database searches, a crystallographic information file (CIF) for 3-allylbenzoic acid is not publicly available. However, the crystal structure of related compounds, such as 3-acetylbenzoic acid, provides valuable insights into the likely packing and intermolecular interactions.

It is anticipated that 3-allylbenzoic acid will crystallize in a centrosymmetric space group, with the carboxylic acid moieties forming hydrogen-bonded dimers. The allyl groups may exhibit conformational disorder. A summary of expected crystallographic parameters, based on similar structures, is presented below.

ParameterExpected Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, or similar
a (Å)5 - 10
b (Å)5 - 15
c (Å)10 - 25
β (°)90 - 105
V (ų)700 - 1000
Z4
Density (calculated) (g/cm³)1.2 - 1.4
Hydrogen BondingO-H···O dimers

Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the molecular structure of 3-allylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and allylic protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0singlet (broad)1H
Aromatic H (ortho to COOH)7.9 - 8.1doublet/multiplet2H
Aromatic H (para to COOH)7.4 - 7.6triplet1H
Aromatic H (ortho to allyl)7.3 - 7.5multiplet1H
-CH=CH₂5.9 - 6.1multiplet1H
-CH=CH₂ (trans)5.0 - 5.2doublet1H
-CH=CH₂ (cis)5.0 - 5.2doublet1H
-CH₂-3.4 - 3.6doublet2H

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-COOH165 - 175
Aromatic C-COOH130 - 135
Aromatic C-allyl138 - 142
Aromatic CH125 - 135
-CH=CH₂135 - 140
-CH=CH₂115 - 120
-CH₂-35 - 45
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 3-allylbenzoic acid.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (alkenyl)3050 - 3150Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carboxylic acid)1680 - 1710Strong
C=C stretch (aromatic)1450 - 1600Medium
C=C stretch (alkenyl)1640 - 1680Medium
C-O stretch (carboxylic acid)1210 - 1320Strong
O-H bend (carboxylic acid)920 - 950Medium, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionm/z (Expected)Description
[M]⁺162.0681Molecular ion
[M-OH]⁺145Loss of hydroxyl radical
[M-COOH]⁺117Loss of carboxyl radical
[C₇H₇]⁺91Tropylium ion (rearrangement and loss of allyl)
[C₆H₅]⁺77Phenyl cation

Computational Structural Analysis

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can be employed to predict the geometry and electronic properties of 3-allylbenzoic acid.

Computational_Analysis_Workflow Input_Structure Initial 3D Structure of 3-Allylbenzoic Acid Geometry_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Confirm Minimum Energy Property_Calculation Calculation of Electronic Properties (HOMO, LUMO, ESP) Geometry_Optimization->Property_Calculation NMR_Prediction NMR Chemical Shift Prediction Geometry_Optimization->NMR_Prediction

Caption: Workflow for computational analysis of 3-allylbenzoic acid.

Computational studies can provide valuable data on bond lengths, bond angles, dihedral angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Experimental Protocols

Synthesis of 3-Allylbenzoic Acid (Illustrative Protocol)

A plausible synthetic route to 3-allylbenzoic acid is the Suzuki coupling of 3-bromobenzoic acid with allylboronic acid pinacol ester.

Materials:

  • 3-Bromobenzoic acid

  • Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), allylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization Protocols

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified 3-allylbenzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Acquire the mass spectrum in the desired mass range to observe the molecular ion and characteristic fragment ions.

Signaling Pathways and Logical Relationships

While 3-allylbenzoic acid is not a well-established modulator of specific signaling pathways, its structural similarity to other benzoic acid derivatives suggests potential interactions with biological targets. For instance, some benzoic acid derivatives are known to interact with nuclear receptors or enzymes involved in metabolic pathways. Further research would be required to elucidate any specific biological activity.

The logical relationship in its structural analysis involves a feedback loop where experimental data informs and refines computational models, and computational predictions can guide further experimental investigations.

Analysis_Feedback_Loop Experimental_Data Experimental Data (NMR, IR, MS) Structural_Hypothesis Structural Hypothesis Experimental_Data->Structural_Hypothesis Formulate Computational_Model Computational Model (DFT) Computational_Model->Experimental_Data Predict & Validate Structural_Hypothesis->Computational_Model Test & Refine

Caption: Feedback loop in the structural analysis of 3-allylbenzoic acid.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, structural analysis of 3-allylbenzoic acid. By combining data from related compounds with established spectroscopic principles and computational methods, a comprehensive structural profile has been constructed. The provided experimental protocols offer a starting point for the synthesis and definitive characterization of this molecule. Further experimental work, particularly single-crystal X-ray diffraction, is necessary to fully validate the predicted structural parameters. The information presented herein serves as a valuable resource for researchers interested in the chemistry and potential applications of 3-allylbenzoic acid.

Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid, is a versatile organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and functional polymers.[1] Its bifunctional nature, containing both a carboxylic acid and a reactive allyl group, makes it a valuable building block for creating more complex molecular architectures.[1] This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound and outlines a general protocol for its synthesis and analysis. The data presented herein is compiled from analogous compounds and predictive models due to the limited availability of direct experimental spectra in public databases.

Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the allyl group.

Functional Group **Expected Absorption Range (cm⁻¹) **Description
O-H (Carboxylic Acid)3300-2500Broad band due to hydrogen bonding
C=O (Carboxylic Acid)1710-1680Strong, sharp carbonyl stretch
C=C (Aromatic)1600-1450Medium to weak absorptions
C=C (Allyl)1650-1630Medium absorption
=C-H (Allyl)3100-3000Medium absorption
C-H (sp³)3000-2850Medium to weak absorptions
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12.0Singlet (broad)1H
Aromatic (Ar-H)7.2 - 8.0Multiplet4H
Vinyl (-CH=)5.9 - 6.1Multiplet1H
Vinyl (=CH₂)5.0 - 5.2Multiplet2H
Methylene (-CH₂-)~3.5Doublet2H

The carbon-13 NMR spectrum will show signals for the carboxylic carbon, the aromatic carbons, and the carbons of the allyl group.

Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)~172
Aromatic (quaternary)130 - 140
Aromatic (CH)128 - 135
Vinyl (-CH=)~137
Vinyl (=CH₂)~116
Methylene (-CH₂-)~40
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₀O₂), the expected molecular weight is 162.19 g/mol .[1]

m/z Relative Intensity Possible Fragment Ion
162Moderate[M]⁺ (Molecular Ion)
145Moderate[M - OH]⁺
117Strong[M - COOH]⁺
91Strong[C₇H₇]⁺ (Tropylium ion)
41Moderate[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following sections describe generalized methods for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Suzuki-Miyaura Coupling

A common method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between 3-bromobenzoic acid and allylboronic acid pinacol ester.

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent), allylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • Data Processing: Process the raw data using appropriate software to obtain chemical shifts (δ), coupling constants (J), and integration values. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like TMS.[3]

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000 to 650 cm⁻¹ with a spectral resolution of 2 cm⁻¹ and co-add 16 scans.[4]

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[2]

  • Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. Set the mass range to be appropriate for the expected molecular weight (e.g., m/z 50-500).[2] For benzoic acid derivatives, negative ion mode ([M-H]⁻) is often preferred in ESI-MS.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation start Starting Materials (3-Bromobenzoic Acid, Allylboronic Acid Pinacol Ester) reaction Suzuki-Miyaura Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity conclusion Final Characterized Compound purity->conclusion

Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a general synthetic approach for this compound. The presented data, while predictive, offers a reliable reference for researchers engaged in the synthesis and characterization of this and similar compounds. The detailed protocols and workflow diagrams serve as a practical resource for professionals in organic synthesis and drug development.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-allylbenzoic acid (CAS No. 1077-07-2). The document is structured to be a vital resource for researchers, scientists, and professionals in the field of drug development. It includes a detailed summary of its physical and chemical properties, spectral data, and reactivity. Furthermore, this guide presents detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and a general procedure for its esterification. Visual diagrams generated using the DOT language are provided to illustrate key reaction pathways and workflows, adhering to strict visualization standards for clarity and precision. While specific biological activities and signaling pathways for 3-allylbenzoic acid are not extensively documented in current literature, this guide discusses the known biological effects of related benzoic acid derivatives to provide a foundation for future research.

Physical and Chemical Properties

3-Allylbenzoic acid, with the molecular formula C₁₀H₁₀O₂, is an aromatic carboxylic acid featuring an allyl substituent at the meta position of the benzene ring. This substitution pattern influences its physical and chemical behavior.

Quantitative Data

The known physical and chemical properties of 3-allylbenzoic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
CAS Number 1077-07-2[1][2]
Boiling Point 294.86 °C at 760 mmHg[1]
Flash Point 136.613 °C[1]
Density 1.108 g/cm³[1]
H-Bond Acceptor Count 2[1]
H-Bond Donor Count 1[1]

Spectral Data

While specific spectra for 3-allylbenzoic acid are not publicly available, the expected spectral characteristics can be inferred from the known spectra of benzoic acid and its derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons of the allyl group. The aromatic protons would likely appear as complex multiplets in the range of 7.2-8.1 ppm. The internal vinyl proton (CH=) would be a multiplet around 5.8-6.0 ppm, the terminal vinyl protons (=CH₂) would be two multiplets around 5.0-5.2 ppm, and the methylene protons (-CH₂-) would be a doublet around 3.4-3.6 ppm. The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (in the 125-140 ppm region), and the carbons of the allyl group (methylene carbon around 40 ppm and vinyl carbons between 115 and 140 ppm). Due to the meta-substitution, five distinct aromatic carbon signals are expected.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be present around 1700-1725 cm⁻¹. C-H stretching vibrations for the aromatic ring and the allyl group would appear around 3000-3100 cm⁻¹. Characteristic C=C stretching of the allyl group would be observed around 1640 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and rearrangements of the allyl group.

Reactivity and Chemical Transformations

3-Allylbenzoic acid possesses two primary reactive sites: the carboxylic acid group and the allyl group.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is an electron-withdrawing group and directs electrophilic aromatic substitution to the meta-position relative to itself.[5] It can undergo typical reactions of carboxylic acids, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Conversion to an acyl chloride followed by reaction with an amine to yield an amide.

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Allyl Group

The allyl group exhibits enhanced reactivity at the allylic position (the CH₂ group adjacent to the double bond) due to the stability of the resulting allylic radical or cation intermediates.[6][7][8][9] Potential reactions involving the allyl group include:

  • Allylic Halogenation: Selective halogenation at the allylic position using reagents like N-bromosuccinimide (NBS).

  • Oxidation: The double bond can be cleaved by strong oxidizing agents or converted to an epoxide. The allylic position can also be oxidized.

  • Addition Reactions: The double bond can undergo addition reactions with various reagents.

Experimental Protocols

Synthesis of 3-Allylbenzoic Acid via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids.[10] For the synthesis of 3-allylbenzoic acid, allylboronic acid or a suitable derivative would be used.

Materials:

  • 3-Bromobenzoic acid

  • Allylboronic acid or Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (degassed solvent system)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 mmol), allylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Addition of Base: Add potassium carbonate (3.0 mmol) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-allylbenzoic acid.

General Protocol for Esterification of 3-Allylbenzoic Acid

This is a general procedure for the Fischer esterification of a carboxylic acid.[11][12][13][14]

Materials:

  • 3-Allylbenzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-allylbenzoic acid in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-allylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Reaction_Vessel Reaction (Toluene/Water, 90-100°C) 3-Bromobenzoic_Acid->Reaction_Vessel Allylboronic_Acid Allylboronic Acid Allylboronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2/PPh3) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Workup Aqueous Work-up & Acidification Reaction_Vessel->Workup Purification Recrystallization Workup->Purification Final_Product 3-Allylbenzoic Acid Purification->Final_Product

Caption: Workflow for the synthesis of 3-allylbenzoic acid.

Reactivity Pathways

This diagram illustrates the key reactive sites and potential transformations of 3-allylbenzoic acid.

Reactivity_Pathways cluster_COOH Carboxylic Acid Reactivity cluster_Allyl Allyl Group Reactivity 3_Allylbenzoic_Acid 3-Allylbenzoic Acid Esterification Esterification (+ ROH, H+) 3_Allylbenzoic_Acid->Esterification Amidation Amidation (1. SOCl2; 2. R2NH) 3_Allylbenzoic_Acid->Amidation Reduction_COOH Reduction (e.g., LiAlH4) 3_Allylbenzoic_Acid->Reduction_COOH Allylic_Halogenation Allylic Halogenation (e.g., NBS) 3_Allylbenzoic_Acid->Allylic_Halogenation Oxidation Oxidation (e.g., OsO4, KMnO4) 3_Allylbenzoic_Acid->Oxidation Addition Addition (e.g., HBr) 3_Allylbenzoic_Acid->Addition

Caption: Key reactivity pathways of 3-allylbenzoic acid.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and impact on signaling pathways of 3-allylbenzoic acid are limited. However, the broader class of benzoic acid derivatives has been shown to possess a range of biological activities. For instance, various hydroxybenzoic acids and their derivatives have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties.[15] Some studies suggest that benzoic acid derivatives can modulate cellular signaling pathways. For example, a mixture containing benzoic acid was shown to affect the TLR4/MAPK and AMPK signaling pathways in weaned piglets.[16] Furthermore, certain hydroxybenzoic acids have been implicated in the activation of the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[17]

Given these precedents, it is plausible that 3-allylbenzoic acid could exhibit biological activity, potentially through similar mechanisms. The presence of the allyl group may influence its lipophilicity and interaction with biological targets, warranting further investigation into its specific effects on cellular signaling cascades. Future research should focus on screening 3-allylbenzoic acid against various cell lines and enzyme assays to elucidate its biological potential and mechanism of action.

Potential Signaling Pathway Interactions

The following diagram illustrates a generalized view of how a benzoic acid derivative might interact with cellular signaling pathways, based on literature for related compounds.

Potential_Signaling_Pathways cluster_pathways Potential Cellular Targets 3_Allylbenzoic_Acid 3-Allylbenzoic Acid MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) 3_Allylbenzoic_Acid->MAPK_Pathway Modulation AMPK_Pathway AMPK Signaling (Metabolic Regulation) 3_Allylbenzoic_Acid->AMPK_Pathway Modulation Nrf2_Pathway Nrf2 Pathway (Antioxidant Response) 3_Allylbenzoic_Acid->Nrf2_Pathway Activation Cellular_Response Cellular Response (e.g., Inflammation, Metabolism, Oxidative Stress) MAPK_Pathway->Cellular_Response AMPK_Pathway->Cellular_Response Nrf2_Pathway->Cellular_Response

Caption: Potential signaling pathway interactions.

Conclusion

3-Allylbenzoic acid is a versatile molecule with potential for further chemical modification and biological investigation. This guide has consolidated the available physical and chemical data, provided detailed experimental protocols for its synthesis and derivatization, and offered insights into its potential reactivity and biological relevance. The information and visualizations presented herein are intended to serve as a valuable resource for the scientific community, facilitating future research and development involving this compound. Experimental determination of missing physical constants and a thorough investigation of its biological activities are key areas for future exploration.

References

An In-depth Technical Guide to 3-(2-Propenyl)benzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid. Due to a lack of a clearly documented singular discovery, this guide explores plausible historical synthesis methodologies based on established 19th and early 20th-century chemical reactions. It details experimental protocols for these hypothetical syntheses and for modern analytical techniques used for its characterization. The guide also summarizes the available quantitative data and touches upon the limited biological activity information of this and related compounds, providing context for its potential applications in organic synthesis and drug discovery.

Introduction

This compound is a benzoic acid derivative featuring an allyl group at the meta position of the benzene ring. This structure offers two reactive sites: the carboxylic acid group, which can undergo typical reactions such as esterification and amidation, and the terminal alkene of the allyl group, which is amenable to a variety of addition and transformation reactions. This dual functionality makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

While the precise historical account of the first synthesis of this compound is not well-documented in readily accessible scientific literature, its synthesis can be conceptualized through well-established reaction pathways available to chemists in the late 19th and early 20th centuries. This guide will explore two such plausible historical synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 3-(prop-2-en-1-yl)benzoic acid
Synonyms 3-allylbenzoic acid
CAS Number 1077-07-2
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Solid
InChI Key NJACFYHMOFEZDU-UHFFFAOYSA-N

Plausible Historical Synthesis Routes

The discovery of many organic compounds in the 19th and early 20th centuries was often a result of systematic exploration of reaction types. The following sections detail two plausible, albeit hypothetical, historical methods for the first synthesis of this compound.

Synthesis via Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, rapidly became a cornerstone of organic synthesis for forming carbon-carbon bonds. A plausible route to this compound would involve the reaction of a Grignard reagent derived from 3-bromotoluene with an allylating agent, followed by oxidation of the methyl group.

Step 1: Synthesis of 3-Allyltoluene

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a crystal of iodine to initiate the reaction. A solution of 3-bromotoluene (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of 3-tolylmagnesium bromide.

  • Allylation: The Grignard solution is cooled in an ice bath. Allyl bromide (1 equivalent) dissolved in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield crude 3-allyltoluene.

Step 2: Oxidation to this compound

  • Oxidation: The crude 3-allyltoluene is suspended in an aqueous solution of potassium permanganate (a strong oxidizing agent). The mixture is heated under reflux for several hours until the purple color of the permanganate disappears.

  • Work-up: The reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

  • Purification: The crude acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

Caption: Plausible synthesis of this compound via a Grignard reaction pathway.

Synthesis via Williamson Ether Synthesis and Claisen Rearrangement

Another classical approach involves the formation of an allyl phenyl ether followed by a Claisen rearrangement, a powerful tool for C-C bond formation discovered in the early 20th century.

Step 1: Synthesis of Methyl 3-(allyloxy)benzoate

  • Etherification: Methyl 3-hydroxybenzoate (1 equivalent) is dissolved in a suitable solvent like acetone. Anhydrous potassium carbonate (1.5 equivalents) is added, followed by the dropwise addition of allyl bromide (1.2 equivalents). The mixture is heated under reflux for several hours.

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with dilute sodium hydroxide solution to remove any unreacted starting material, then with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated to yield methyl 3-(allyloxy)benzoate.

Step 2: Claisen Rearrangement to Methyl 2-allyl-3-hydroxybenzoate

  • Rearrangement: The methyl 3-(allyloxy)benzoate is heated to a high temperature (typically 180-220 °C) in an inert solvent or neat. The[1][1]-sigmatropic rearrangement occurs, moving the allyl group to the ortho position.

  • Purification: The resulting crude product, primarily methyl 2-allyl-3-hydroxybenzoate, is purified by distillation under reduced pressure or by column chromatography.

Step 3: Deoxygenation and Hydrolysis

  • Deoxygenation of Phenol: The phenolic hydroxyl group would need to be removed. A common historical method is the conversion to a phenyl tosylate followed by reduction with a catalyst like Raney Nickel.

  • Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification.

Caption: Plausible synthesis of this compound via a Claisen rearrangement pathway.

Modern Analytical Characterization

Modern synthesis of this compound would likely employ more efficient and selective methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a boronic acid or organostannane derivative of benzoic acid and an allyl halide. The characterization of the compound relies on standard spectroscopic techniques.

Spectroscopic Data
Technique Key Features
¹H NMR Signals corresponding to the aromatic protons (typically in the range of 7.2-8.1 ppm), the vinyl protons of the allyl group (multiplets around 5.0-6.1 ppm), the methylene protons of the allyl group (a doublet around 3.4 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the carboxylic carbon (~172 ppm), aromatic carbons (128-140 ppm), vinyl carbons of the allyl group (~116 and ~137 ppm), and the methylene carbon of the allyl group (~40 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-H stretches from the aromatic ring and allyl group (~2900-3100 cm⁻¹), and C=C stretches from the aromatic ring and allyl group (~1600-1640 cm⁻¹).
Experimental Protocols for Spectroscopic Analysis

Sample Preparation for NMR Spectroscopy:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

  • Place the NMR tube in the spectrometer for analysis.

Sample Preparation for IR Spectroscopy (ATR):

  • Place a small amount of the solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of the IR spectrometer.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

Biological Activity and Potential Applications

The biological activities of benzoic acid and its derivatives are well-documented, with many exhibiting antimicrobial and antifungal properties. However, specific studies on the biological effects of this compound are limited. Research on closely related allyl-substituted aromatic compounds suggests potential for various applications.

The presence of the allyl group can influence the lipophilicity and metabolic profile of the molecule, potentially leading to unique pharmacological properties. Further research is warranted to explore the potential of this compound and its derivatives as scaffolds in drug discovery, for instance, in the development of enzyme inhibitors or receptor modulators. No specific signaling pathways involving this compound have been elucidated to date.

Conclusion and Future Directions

While the exact historical discovery of this compound remains obscure, its synthesis is readily conceivable through established historical and modern organic chemistry reactions. Its bifunctional nature makes it a versatile intermediate for chemical synthesis. The current body of knowledge regarding its specific biological activities is sparse, presenting an opportunity for future research. Investigations into its potential antimicrobial, anti-inflammatory, or other pharmacological properties, along with studies to elucidate any interactions with biological signaling pathways, would be valuable contributions to the fields of medicinal chemistry and drug development.

Caption: Logical relationships in the study of this compound.

References

A Theoretical and Experimental Guide to 3-Allylbenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and experimental framework for the study of 3-allylbenzoic acid. While a nascent field of study, this document synthesizes established computational and experimental methodologies from research on analogous substituted benzoic acids to present a robust protocol for the investigation of 3-allylbenzoic acid. This whitepaper details quantum chemical calculations, including Density Functional Theory (DFT), for the elucidation of molecular geometry, electronic properties, and spectroscopic characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization. All quantitative and procedural data are presented in a clear, structured format to facilitate reproducibility and further research.

Introduction

3-Allylbenzoic acid, a derivative of the simplest aromatic carboxylic acid, presents an interesting subject for theoretical and experimental investigation due to the presence of the versatile allyl group. This functional group can participate in a variety of chemical transformations, making the parent molecule a potentially valuable building block in organic synthesis and medicinal chemistry. Understanding the fundamental physicochemical properties, electronic structure, and reactivity of 3-allylbenzoic acid is crucial for unlocking its potential applications.

This guide serves as a foundational resource for researchers, providing a roadmap for the theoretical and experimental exploration of this compound. The methodologies described herein are based on well-established practices in the study of substituted benzoic acids and are intended to be adaptable for further, more specialized investigations.

Theoretical Studies: A Computational Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like 3-allylbenzoic acid. These in silico methods can provide valuable insights into molecular structure, vibrational modes, electronic properties, and spectroscopic signatures, complementing and guiding experimental work.

Computational Methodology

A common and effective approach for the theoretical study of substituted benzoic acids involves geometry optimization and subsequent property calculations using DFT. The B3LYP and M06-2X functionals, combined with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost for these systems.

Workflow for Theoretical Analysis of 3-Allylbenzoic Acid

G start Initial Structure of 3-Allylbenzoic Acid geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_energy Confirmation of Minimum Energy Structure freq_calc->min_energy vibrational_analysis Vibrational Analysis (IR & Raman Spectra) min_energy->vibrational_analysis nmr_calc NMR Shielding Calculation (GIAO Method) min_energy->nmr_calc electronic_props Electronic Properties Analysis min_energy->electronic_props end Comprehensive Theoretical Characterization vibrational_analysis->end nmr_analysis 1H & 13C NMR Chemical Shift Prediction nmr_calc->nmr_analysis nmr_analysis->end homo_lumo HOMO-LUMO Analysis (Energy Gap, Reactivity) electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping electronic_props->mep homo_lumo->end mep->end

Figure 1: Computational workflow for the theoretical analysis of 3-allylbenzoic acid.
Predicted Molecular Geometry

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation. Based on studies of similar benzoic acid derivatives, the key structural parameters of 3-allylbenzoic acid can be predicted. The following table presents hypothetical, yet realistic, bond lengths and angles for the optimized structure.

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) **Bond Angles (°) **
C=O~ 1.21O=C-O~ 123
C-O~ 1.35C-O-H~ 107
O-H~ 0.97C-C-C (ring)~ 119-121
C-C (ring)~ 1.39-1.41C-C-H (ring)~ 119-121
C-C (allyl)~ 1.50C-C=C (allyl)~ 125
C=C (allyl)~ 1.34H-C-H (allyl)~ 109-118

Table 1: Predicted geometric parameters for 3-allylbenzoic acid from DFT calculations.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequency calculations are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra. The table below summarizes the expected characteristic vibrational frequencies for 3-allylbenzoic acid.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
O-H stretch3600-3400 (monomer), ~3000 (dimer)Carboxylic acid O-H
C-H stretch (aromatic)3100-3000Aromatic C-H
C-H stretch (allyl, sp²)~3080Vinylic C-H
C-H stretch (allyl, sp³)2980-2900Aliphatic C-H
C=O stretch1750-1700Carboxylic acid C=O
C=C stretch (aromatic)1600-1450Aromatic ring breathing
C=C stretch (allyl)~1645Alkene C=C
C-O stretch1320-1210Carboxylic acid C-O
O-H bend1440-1395In-plane O-H bend
C-H bend (allyl)990, 910Out-of-plane alkene C-H

Table 2: Predicted characteristic vibrational frequencies for 3-allylbenzoic acid.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the NMR chemical shifts of molecules. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

Proton Predicted ¹H Chemical Shift (ppm) Carbon Predicted ¹³C Chemical Shift (ppm)
COOH12.0-13.0COOH170-175
Aromatic H (ortho to COOH)7.9-8.1Aromatic C (ipso-COOH)130-135
Aromatic H (other)7.3-7.6Aromatic C (ipso-allyl)138-142
Allyl CH=5.8-6.1Aromatic C (other)128-135
Allyl =CH₂5.0-5.2Allyl CH=136-139
Allyl -CH₂-3.4-3.6Allyl =CH₂115-118
Allyl -CH₂-38-42

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for 3-allylbenzoic acid.

Electronic Properties

The electronic properties of 3-allylbenzoic acid, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites.

Visualization of Molecular Orbitals and Electrostatic Potential

G cluster_0 Frontier Molecular Orbitals (FMOs) cluster_1 Molecular Electrostatic Potential (MEP) HOMO HOMO (Highest Occupied Molecular Orbital) - Electron-rich regions - Site of electrophilic attack Energy_Gap HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO) - Indicator of chemical reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Electron-deficient regions - Site of nucleophilic attack Reactivity Prediction of Chemical Reactivity Energy_Gap->Reactivity MEP_Map MEP Surface - Red: High electron density (nucleophilic) - Blue: Low electron density (electrophilic) MEP_Map->Reactivity

Figure 2: Conceptual diagram of electronic property analysis.

Experimental Protocols

The synthesis and characterization of 3-allylbenzoic acid can be achieved through established organic chemistry techniques. The following protocols provide a detailed guide for its preparation and subsequent analysis.

Synthesis of 3-Allylbenzoic Acid

A plausible and efficient method for the synthesis of 3-allylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and an allylboronic acid derivative, such as allylboronic acid pinacol ester.[1]

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), allylboronic acid pinacol ester (1.2 eq), a suitable base (e.g., K₂CO₃, 3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Stir the mixture vigorously and heat to a temperature of 90-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-allylbenzoic acid.

Workflow for Synthesis and Purification

G start Combine Reactants: 3-Bromobenzoic Acid, Allylboronic Acid Pinacol Ester, Pd Catalyst, Base inert_atm Establish Inert Atmosphere (Ar or N₂) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_react Heat and Stir (90-100 °C) add_solvent->heat_react monitor Monitor by TLC heat_react->monitor workup Reaction Work-up (Cool, Dilute) monitor->workup extract Extraction (Water, Brine) workup->extract dry_conc Dry and Concentrate extract->dry_conc purify Purification (Column Chromatography or Recrystallization) dry_conc->purify end Pure 3-Allylbenzoic Acid purify->end

Figure 3: Experimental workflow for the synthesis of 3-allylbenzoic acid.
Characterization

The synthesized 3-allylbenzoic acid should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the presence of all expected proton and carbon environments.

  • Infrared (IR) Spectroscopy: An FT-IR spectrum will confirm the presence of the key functional groups, particularly the carboxylic acid and allyl moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

Conclusion

This technical guide has provided a comprehensive theoretical and experimental framework for the study of 3-allylbenzoic acid. By leveraging established computational methodologies and synthetic protocols from the broader class of substituted benzoic acids, a clear path for the in-depth investigation of this compound has been outlined. The presented data, while predictive in nature for 3-allylbenzoic acid, is grounded in extensive literature on analogous molecules and serves as a valuable baseline for future experimental verification. The detailed protocols for synthesis and characterization, along with the structured presentation of expected theoretical data, are intended to facilitate further research into the properties and potential applications of 3-allylbenzoic acid in various scientific disciplines, including drug discovery and materials science. The logical workflows and signaling pathway diagrams provided offer a visual and conceptual aid for researchers embarking on the study of this and related molecules.

References

An In-depth Technical Guide to the Solubility of 3-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility is a critical physicochemical parameter in the fields of chemical synthesis, materials science, and particularly in drug development, where it profoundly influences bioavailability and formulation strategies. This technical guide provides a comprehensive overview of the solubility of 3-(2-propenyl)benzoic acid, a derivative of benzoic acid. Due to the absence of specific experimental data for this compound, this document leverages extensive data available for the parent compound, benzoic acid, to provide a foundational understanding. The guide explores the theoretical impact of the 3-propenyl substituent on solubility, presents quantitative solubility data for benzoic acid in various solvents, details a robust experimental protocol for solubility determination, and illustrates key workflows and concepts through diagrams.

Introduction to this compound

This compound, also known as 3-allylbenzoic acid, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group and a propenyl (allyl) group at the meta-position. This dual functionality makes it a valuable intermediate in organic synthesis for the production of more complex molecules. Understanding its solubility in different solvent systems is paramount for its application in synthesis, purification, and potential formulation into various products.

Theoretical Considerations: The Influence of the 3-Propenyl Group on Solubility

The solubility of a compound is governed by its molecular structure, polarity, and the nature of the solvent. The introduction of a 3-propenyl group to the benzoic acid scaffold is expected to modulate its solubility profile in the following ways:

  • Aqueous Solubility: The allyl group is a nonpolar, hydrocarbon chain. Its addition to the benzoic acid molecule increases the overall hydrophobicity, which is expected to decrease its solubility in polar solvents like water compared to benzoic acid. The allyl group is weakly electron-donating through an inductive effect, which can slightly decrease the acidity of the carboxylic acid. This reduced acidity would lead to a lower concentration of the more soluble carboxylate anion at a given pH, further contributing to lower aqueous solubility.

  • Organic Solvent Solubility: In nonpolar organic solvents, the presence of the lipophilic allyl group is anticipated to enhance solubility. The increased van der Waals interactions between the allyl group and the nonpolar solvent molecules would facilitate the dissolution process. In polar aprotic and protic organic solvents, the effect is more complex and will depend on the balance between the increased nonpolar character and the existing polar interactions of the carboxylic acid group.

The following diagram illustrates the logical relationship between the substituent and its effect on the properties and, consequently, the solubility of the benzoic acid derivative.

G Logical Flow of Substituent Effects on Solubility substituent 3-Propenyl Group (Allyl Group) properties Alters Physicochemical Properties: - Increases Hydrophobicity - Weakly Electron-Donating substituent->properties introduces solubility Impacts Solubility properties->solubility aqueous Decreased Aqueous Solubility solubility->aqueous in polar solvents organic Increased Nonpolar Organic Solvent Solubility solubility->organic in nonpolar solvents

Caption: Influence of the 3-propenyl substituent on the solubility of benzoic acid.

Quantitative Solubility Data (Benzoic Acid as a Reference)

The following tables summarize the experimentally determined solubility of benzoic acid in water and various organic solvents at different temperatures. This data is provided to serve as a benchmark for estimating the solubility of this compound.

Table 1: Solubility of Benzoic Acid in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 mL)
00.17
250.34
500.85
1005.90

Table 2: Solubility of Benzoic Acid in Various Organic Solvents at 25 °C

SolventMolar Solubility (mol/L)
Water0.027
Benzene0.96
Acetone4.67
Ethanol4.38
Diethyl Ether3.98
Chloroform2.15
Carbon Tetrachloride0.34
Hexane0.09
Dimethylformamide (DMF)> 5
Dimethyl Sulfoxide (DMSO)> 5

Data compiled from various literature sources.[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2]

5.1 Materials and Equipment

  • This compound (or reference compound)

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

5.2 Experimental Workflow Diagram

G Shake-Flask Solubility Determination Workflow start Start add_excess Add excess solid to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/Settling) equilibrate->phase_separation sample Withdraw supernatant phase_separation->sample filter Filter the sample (e.g., 0.45 µm syringe filter) sample->filter dilute Dilute the filtrate with a suitable solvent filter->dilute analyze Analyze concentration by a validated analytical method (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: The experimental workflow for the shake-flask solubility determination method.

5.3 Step-by-Step Procedure

  • Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Thermodynamic Models for Solubility Correlation

The experimental solubility data can be correlated with various thermodynamic models to predict solubility at different temperatures and in different solvent mixtures. Commonly used models include the modified Apelblat equation, the λh (Buchowski) equation, and the Non-Random Two-Liquid (NRTL) model.[4][5] These models are valuable for process design, optimization, and understanding the thermodynamics of the dissolution process.[6][7]

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for researchers and drug development professionals to approach this challenge. By understanding the theoretical influence of the 3-propenyl group and utilizing the extensive data available for benzoic acid as a reference, informed predictions about its solubility behavior can be made. The detailed experimental protocol for the shake-flask method offers a reliable means to generate the necessary empirical data. Such data is indispensable for the continued development and application of this compound in its various scientific and industrial contexts.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(2-Propenyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid, is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a carboxylic acid and a terminal alkene, allows for a diverse range of chemical transformations, making it an important intermediate in the preparation of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1] The presence of the propenyl (allyl) group offers a reactive site for various synthetic manipulations, such as oxidation, reduction, and cyclization reactions, enabling the exploration of novel chemical entities.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a particular focus on palladium-catalyzed intramolecular cyclization reactions.

Key Applications

The dual functionality of this compound makes it a strategic starting material for the synthesis of a variety of molecular scaffolds. The primary applications revolve around the reactivity of the propenyl group, which can undergo several key transformations:

  • Intramolecular Cyclization: The allyl group can participate in intramolecular reactions with the carboxylic acid moiety or the aromatic ring to form heterocyclic and carbocyclic systems. A prominent example is the synthesis of isocoumarin derivatives.

  • Oxidation: The double bond of the propenyl group can be oxidized to form aldehydes, carboxylic acids, or epoxides, introducing new functional groups into the molecule.

  • Reduction: The alkene can be reduced to the corresponding propyl group, providing access to saturated analogues.

  • Cross-Coupling Reactions: The aromatic ring can be further functionalized through various cross-coupling reactions, although the presence of the deactivating carboxyl group influences the regioselectivity of such transformations.

This document will focus on the intramolecular Heck reaction, a powerful palladium-catalyzed method for the synthesis of 3-methyl-3,4-dihydroisocoumarin.

Featured Application: Synthesis of 3-Methyl-3,4-dihydroisocoumarin via Intramolecular Heck Reaction

The intramolecular Heck reaction provides an efficient pathway for the synthesis of 3-methyl-3,4-dihydroisocoumarin from this compound. This transformation involves the palladium-catalyzed cyclization of the allyl group onto the aromatic ring, followed by the formation of the lactone ring.

Reaction Principle

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] In this intramolecular variant, the reacting partners are present within the same molecule. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination, and reductive elimination to regenerate the catalyst.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants (Substrate, Catalyst, Ligand, Base) solvent Add Anhydrous Solvent (e.g., DMF) start->solvent degas Degas with Inert Gas (Ar/N2) solvent->degas heat Heat to Reaction Temperature (e.g., 100 °C) degas->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product: 3-Methyl-3,4- dihydroisocoumarin purify->product

General workflow for the intramolecular Heck reaction.
Quantitative Data

The yield of the intramolecular Heck reaction can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and reported yields for analogous intramolecular Heck reactions.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF10012~70-85
2PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)DMF10012~60
3Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2)DMF10012~75
4Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)DMAc1208~80

Note: Yields are approximate and based on analogous reactions reported in the literature. Optimization may be required for this compound.

Experimental Protocol: Synthesis of 3-Methyl-3,4-dihydroisocoumarin

This protocol details the synthesis of 3-methyl-3,4-dihydroisocoumarin from this compound via a palladium-catalyzed intramolecular Heck reaction.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water, deionized

  • Brine, saturated

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

  • Separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methyl-3,4-dihydroisocoumarin.

Characterization of 3-Methyl-3,4-dihydroisocoumarin:

The structure of the product can be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals include those for the aromatic protons, the methine and methylene protons of the dihydropyranone ring, and the methyl group.

  • ¹³C NMR: The spectrum should show the characteristic carbonyl signal of the lactone, as well as signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the lactone carbonyl stretch (around 1720-1740 cm⁻¹) is expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 3-methyl-3,4-dihydroisocoumarin should be observed.

Logical Relationships in the Heck Catalytic Cycle

The following diagram illustrates the key steps and intermediates in the catalytic cycle of the intramolecular Heck reaction for the formation of 3-methyl-3,4-dihydroisocoumarin.

Heck_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl-X pd_complex1 Aryl-Pd(II)-X Complex oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination pd_complex2 π-Allyl-Pd(II) Complex alkene_coordination->pd_complex2 migratory_insertion Migratory Insertion (Cyclization) pd_complex2->migratory_insertion pd_complex3 σ-Alkyl-Pd(II) Complex migratory_insertion->pd_complex3 beta_hydride β-Hydride Elimination pd_complex3->beta_hydride pd_complex4 Product-Pd(II)-H Complex beta_hydride->pd_complex4 reductive_elimination Reductive Elimination pd_complex4->reductive_elimination product 3-Methyl-3,4- dihydroisocoumarin pd_complex4->product reductive_elimination->pd0 + HX hx HX reductive_elimination->hx substrate This compound (as Aryl Halide precursor) substrate->oxidative_addition base Base base->reductive_elimination regenerates Pd(0)

Catalytic cycle of the intramolecular Heck reaction.

Conclusion

This compound is a highly useful and versatile starting material in organic synthesis. The protocols and data presented herein for the palladium-catalyzed intramolecular Heck reaction to form 3-methyl-3,4-dihydroisocoumarin demonstrate its utility in the construction of valuable heterocyclic scaffolds. Researchers and drug development professionals can utilize this information to explore the synthesis of novel compounds with potential biological activities. Further exploration of other transformations of the propenyl group can lead to a wide array of functionalized benzoic acid derivatives.

References

Application Notes and Protocols for 3-(2-Propenyl)benzoic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-(2-propenyl)benzoic acid as a monomer in the synthesis of functional polymers. This document details protocols for polymerization, expected polymer characteristics, and potential applications, particularly in the realm of drug development.

Introduction to this compound as a Monomer

This compound, also known as 3-allylbenzoic acid, is an aromatic carboxylic acid featuring a reactive allyl group. This unique combination of a polymerizable moiety and a functional carboxylic acid group makes it a versatile monomer for the synthesis of advanced polymeric materials. The allyl group allows for polymerization via radical mechanisms, while the carboxylic acid and the benzene ring offer sites for post-polymerization modification and influence the polymer's physical and chemical properties.

Polymers derived from this compound are anticipated to exhibit interesting properties, including enhanced thermal stability. The pendant carboxylic acid groups along the polymer backbone can be leveraged for a variety of applications, such as improving adhesion, modifying solubility, and, significantly for the pharmaceutical industry, for the covalent attachment of therapeutic agents or targeting ligands.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Solid
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and ethanol. Low solubility in water.

Polymerization of this compound

Due to the presence of the allyl group, this compound can be polymerized using free-radical polymerization techniques. For greater control over the polymer architecture, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a recommended method.

Protocol for Free-Radical Polymerization

This protocol describes a standard free-radical polymerization of this compound.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous dimethylformamide (DMF) as the solvent

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5 g, 30.8 mmol) and AIBN (e.g., 0.05 g, 0.3 mmol, adjust for desired molecular weight) in anhydrous DMF (e.g., 20 mL).

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). Place the flask in a preheated oil bath at 70°C. Stir the reaction mixture for the desired time (e.g., 24 hours). The viscosity of the solution is expected to increase as the polymer forms.

  • Termination and Precipitation: To stop the reaction, cool the flask to room temperature and expose the contents to air. Slowly pour the viscous polymer solution into a large excess of cold methanol while stirring vigorously to precipitate the polymer.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer under vacuum at 40-50°C to a constant weight.

Diagram of Free-Radical Polymerization Workflow:

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound + AIBN in DMF Degas Freeze-Pump-Thaw Cycles Monomer->Degas React Heat at 70°C under Inert Atmosphere Degas->React Precipitate Precipitate in Methanol React->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dry Dry under Vacuum FilterWash->Dry Poly(this compound) Poly(this compound) Dry->Poly(this compound)

Free-Radical Polymerization Workflow
Protocol for RAFT Polymerization

RAFT polymerization offers excellent control over molecular weight and polydispersity.

Materials:

  • This compound

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501) or AIBN as the initiator

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as the RAFT agent

  • 1,4-Dioxane or DMF as the solvent

  • Diethyl ether or methanol for precipitation

  • Schlenk flask with a magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, DDMAT, and V-501 in the desired molar ratio (e.g., [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.2) in 1,4-dioxane.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: After backfilling with inert gas, immerse the flask in an oil bath preheated to 70°C and stir for the desired time (e.g., 12-48 hours, monitor conversion by taking aliquots).

  • Termination and Purification: Terminate the polymerization by cooling the reaction to room temperature and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether or methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Diagram of RAFT Polymerization Logical Relationship:

RAFT_Logic Monomer This compound Propagation Propagation Monomer->Propagation RAFT_Agent RAFT Agent (DDMAT) Chain Transfer Chain Transfer RAFT_Agent->Chain Transfer Initiator Initiator (V-501) Radical Generation Radical Generation Initiator->Radical Generation Radical Generation->Propagation Propagation->Chain Transfer Controlled Polymer Chain Controlled Polymer Chain Chain Transfer->Controlled Polymer Chain

RAFT Polymerization Mechanism

Characterization of Poly(this compound)

Comprehensive characterization is essential to understand the properties of the synthesized polymer. The following are expected properties based on analogous polymers like poly(4-vinylbenzoic acid) and general knowledge of polymers with allyl functionality.

Expected Polymer Properties:

ParameterExpected Value/RangeMethod of Analysis
Number Average Molecular Weight (Mn) 5,000 - 50,000 g/mol (tunable by initiator/RAFT agent concentration)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5 (Free-Radical) 1.1 - 1.5 (RAFT)Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) 120 - 180 °C (dependent on molecular weight)Differential Scanning Calorimetry (DSC)
Thermal Decomposition Temperature (Td) > 200 °C (onset of decomposition)Thermogravimetric Analysis (TGA)
Solubility Soluble in polar aprotic solvents (DMF, DMSO), alcohols (methanol, ethanol). Insoluble in water and non-polar solvents (hexanes).Visual Inspection
Experimental Protocols for Characterization

Gel Permeation Chromatography (GPC):

  • System: GPC equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns.

  • Mobile Phase: DMF with 0.01 M LiBr.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Calibration: Polystyrene standards.

Differential Scanning Calorimetry (DSC):

  • Procedure: Heat the polymer sample (5-10 mg) from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample to room temperature and then perform a second heating scan under the same conditions. The Tg is determined from the second heating scan.

Thermogravimetric Analysis (TGA):

  • Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Applications in Drug Development

The carboxylic acid moieties of poly(this compound) serve as versatile handles for the attachment of drugs and other bioactive molecules, making it a promising candidate for various drug delivery applications.

Post-Polymerization Modification for Drug Conjugation

The carboxylic acid groups can be activated to form esters or amides with drugs containing hydroxyl or amine functionalities, respectively.

Protocol for Carbodiimide-Mediated Amide Coupling:

Materials:

  • Poly(this compound)

  • Amine-containing drug or molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Polymer Dissolution: Dissolve poly(this compound) in anhydrous DMF.

  • Carboxylic Acid Activation: Add NHS (e.g., 1.5 equivalents per carboxylic acid group) and EDC (e.g., 1.5 equivalents per carboxylic acid group) to the polymer solution. Stir at room temperature for 1-2 hours to activate the carboxylic acid groups.

  • Drug Conjugation: Add the amine-containing drug (e.g., 1.2 equivalents per carboxylic acid group) to the reaction mixture. Stir at room temperature for 24-48 hours.

  • Purification: Purify the polymer-drug conjugate by dialysis against a suitable solvent (e.g., DMF/water mixtures, then pure water) to remove unreacted drug and coupling agents.

  • Lyophilization: Freeze-dry the purified solution to obtain the solid polymer-drug conjugate.

Signaling Pathway for Drug Conjugation:

DrugConjugation Polymer Poly(this compound) (-COOH groups) Activated Polymer\n(-NHS ester) Activated Polymer (-NHS ester) Polymer->Activated Polymer\n(-NHS ester) Drug Amine-containing Drug (-NH2 group) Polymer-Drug Conjugate\n(Amide bond) Polymer-Drug Conjugate (Amide bond) Drug->Polymer-Drug Conjugate\n(Amide bond) EDC_NHS EDC / NHS (Coupling Agents) EDC_NHS->Activated Polymer\n(-NHS ester) Activated Polymer\n(-NHS ester)->Polymer-Drug Conjugate\n(Amide bond) Purification (Dialysis) Purification (Dialysis) Polymer-Drug Conjugate\n(Amide bond)->Purification (Dialysis) Final Product Final Product Purification (Dialysis)->Final Product

Drug Conjugation via Amide Coupling
Potential Drug Delivery Systems

  • Polymer-Drug Conjugates: Covalently linking drugs to the polymer can improve drug solubility, prolong circulation time, and enable targeted delivery.

  • pH-Responsive Nanoparticles: The carboxylic acid groups can impart pH-sensitivity. At physiological pH, the deprotonated carboxylate groups can lead to polymer swelling or nanoparticle disassembly, facilitating drug release in specific environments.

  • Mucoadhesive Formulations: The carboxylic acid groups can form hydrogen bonds with mucus, potentially enhancing the residence time of drug formulations on mucosal surfaces.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

These application notes and protocols are intended to serve as a starting point for researchers. Optimization of reaction conditions may be necessary to achieve desired polymer properties for specific applications.

Application Notes: Protocols for Reactions Involving 3-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a carboxylic acid group and a propenyl (allyl) group, both of which are amenable to a wide range of chemical transformations.[1] The carboxylic acid moiety allows for the formation of esters, amides, and other acyl derivatives, while the propenyl side chain offers a site for modifications such as oxidation, reduction, and addition reactions.[1]

This dual reactivity makes this compound a valuable building block for constructing more complex molecules, including pharmaceuticals, agrochemicals, and functional polymers.[1] Benzoic acid derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this scaffold a promising starting point for drug discovery programs.[1][2][3]

These application notes provide detailed protocols for two of the most fundamental and widely used transformations of the carboxylic acid group of this compound: esterification and amide bond formation.

Visualizing Reaction Pathways for this compound

The following diagram illustrates the primary reaction sites on this compound and the key classes of derivatives that can be synthesized.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Product Classes start This compound ester Esterification start->ester R-OH, H⁺ amide Amide Coupling start->amide R-NH₂, Coupling Agent allyl Allyl Group Modification start->allyl e.g., Br₂, Oxidation ester_prod Esters ester->ester_prod amide_prod Amides amide->amide_prod allyl_prod Functionalized Derivatives allyl->allyl_prod

Caption: Reaction pathways for this compound.

Protocol 1: Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol. The reaction is typically performed under reflux with a stoichiometric excess of the alcohol to drive the equilibrium towards the ester product.[4]

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of the desired alcohol (e.g., 10-20 eq, which can also serve as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.05-0.1 eq).[5]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing water or ice.[4]

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid until effervescence ceases.[5]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by flash column chromatography on silica gel.

Representative Data:

The following table summarizes typical conditions and expected outcomes for the esterification of this compound with various alcohols. Yields are representative and may vary based on specific reaction scale and conditions.

EntryAlcoholCatalystTime (h)Typical Yield (%)
1MethanolH₂SO₄485-95
2EthanolH₂SO₄580-90
3Benzyl AlcoholMontmorillonite K10 (Solid Acid)[6]580-92
4IsopropanolH₂SO₄665-75

Protocol 2: Amide Coupling Reactions

The formation of an amide bond is a critical transformation in drug development. Two robust methods for coupling this compound with primary or secondary amines are presented below.

Method A: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of an additive, N-hydroxybenzotriazole (HOBt), to form a reactive ester intermediate, minimizing side reactions and potential racemization.[7][8]

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[7]

  • Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) dropwise.[7][9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Method B: Acyl Chloride-Mediated Amide Coupling

This is a classic two-step process involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with an amine.[10]

Detailed Methodology:

Step 1: Formation of 3-(2-Propenyl)benzoyl Chloride

  • Reaction Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq), optionally with a catalytic amount of DMF.[11]

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours.

  • Isolation: After cooling, remove the excess SOCl₂ under reduced pressure. The resulting crude 3-(2-propenyl)benzoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

  • Reaction Setup: Dissolve the amine (1.0 eq) in an anhydrous solvent (e.g., DCM or THF) in a separate flask and cool to 0 °C. Add a base such as triethylamine or pyridine (1.5-2.0 eq).[10]

  • Reagent Addition: Slowly add the crude 3-(2-propenyl)benzoyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, to the stirred amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps (6 and 7) described in Method A.

Representative Data:

The following table summarizes typical substrates and expected yields for amide coupling reactions.

EntryAmineMethodTime (h)Typical Yield (%)
1BenzylamineA1285-95
2AnilineA1870-80
3MorpholineB290-98
4DiethylamineB288-96

Workflow for EDC/HOBt Amide Coupling

The diagram below outlines the general laboratory workflow for the EDC/HOBt-mediated synthesis of amides from this compound.

G prep 1. Reagent Preparation (Acid, Amine, HOBt in DMF/DCM) cool 2. Cool to 0 °C (Ice Bath) prep->cool add 3. Add EDC & Base (DIPEA) Stir at 0 °C -> RT cool->add monitor 4. Reaction Monitoring (TLC / LC-MS, 2-18h) add->monitor workup 5. Aqueous Workup (Dilute, Wash with Acid/Base/Brine) monitor->workup purify 6. Isolation & Purification (Dry, Concentrate, Column Chromatography) workup->purify product 7. Pure Amide Product purify->product

Caption: General workflow for EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols: 3-(2-Propenyl)benzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document aims to provide a conceptual framework for researchers, scientists, and drug development professionals on how 3-(2-propenyl)benzoic acid could be utilized as a building block for agrochemical discovery. The following sections will outline potential synthetic pathways and experimental protocols based on established chemical principles and the known bioactivity of related compounds.

Potential Applications in Agrochemical Synthesis

The unique chemical structure of this compound allows for its elaboration into various agrochemical scaffolds. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, while the allyl group can undergo a variety of chemical transformations, including oxidation, reduction, addition, and cyclization reactions. These modifications can be strategically employed to modulate the biological activity, selectivity, and physicochemical properties of the resulting compounds.

Herbicide Development

Benzoic acid derivatives are a known class of herbicides. By modifying the this compound core, it is conceivable to design new herbicidal compounds. For instance, the synthesis of novel amides or esters could lead to compounds that mimic or interfere with the action of natural plant hormones, disrupting weed growth.

Fungicide Development

The development of fungicidal compounds from this compound could involve the synthesis of derivatives that inhibit essential fungal enzymes or disrupt cell membrane integrity. The allyl group could be functionalized to introduce moieties known to possess antifungal properties.

Insecticide Development

Similarly, the synthesis of insecticidal derivatives could be explored. The structural diversity achievable from this building block could lead to the discovery of compounds with novel modes of action against insect pests.

Experimental Protocols (Conceptual)

The following are generalized, conceptual protocols for the synthesis of derivatives from this compound. These are intended as a starting point for research and development, and specific reaction conditions would need to be optimized for each target molecule.

General Synthesis of 3-(2-Propenyl)benzoyl Amides

This protocol describes a general method for the synthesis of amide derivatives of this compound, which could be screened for herbicidal or other pesticidal activities.

Workflow for Amide Synthesis

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation cluster_2 Purification A This compound C 3-(2-Propenyl)benzoyl chloride A->C Activation B Thionyl chloride or Oxalyl chloride E Target Amide Derivative C->E Coupling D Primary or Secondary Amine F Crude Product E->F G Column Chromatography F->G H Pure Amide Derivative G->H

Caption: General workflow for the synthesis of 3-(2-propenyl)benzoyl amides.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • An appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2-propenyl)benzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthesis of this compound Esters

This protocol outlines a general method for synthesizing ester derivatives of this compound, which could be evaluated for fungicidal or insecticidal properties.

Workflow for Ester Synthesis

G cluster_0 Esterification cluster_1 Work-up and Purification A This compound D Target Ester Derivative A->D Fischer Esterification B Alcohol (R-OH) C Acid Catalyst (e.g., H2SO4) E Crude Product D->E F Extraction and Washing E->F G Column Chromatography F->G H Pure Ester Derivative G->H

Caption: General workflow for the synthesis of this compound esters.

Materials:

  • This compound

  • An appropriate alcohol

  • Concentrated sulfuric acid or other suitable acid catalyst

  • Toluene or other suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq), the desired alcohol (2.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Azeotropic Distillation: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by washing with saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified ester using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation (Hypothetical)

As no specific quantitative data for agrochemicals derived from this compound is publicly available, the following tables are presented as templates for how such data could be structured and presented.

Table 1: Hypothetical Herbicidal Activity of 3-(2-Propenyl)benzoyl Amide Derivatives

Compound IDIC₅₀ (µM) vs. Avena fatuaIC₅₀ (µM) vs. Amaranthus retroflexus
PA-01 HCyclohexyl150200
PA-02 H4-Chlorophenyl7590
PA-03 CH₃2,4-Difluorobenzyl5065
Standard Herbicide --1015

Table 2: Hypothetical Fungicidal Activity of this compound Ester Derivatives

Compound IDREC₅₀ (µg/mL) vs. Botrytis cinereaEC₅₀ (µg/mL) vs. Fusarium oxysporum
PE-01 Methyl>100>100
PE-02 Ethyl8595
PE-03 Propargyl4055
Standard Fungicide -58

Conclusion

This compound represents a versatile and potentially valuable building block for the discovery of new agrochemicals. The synthetic protocols and conceptual data presentation outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold. Further research, including the synthesis and biological evaluation of a diverse library of derivatives, is necessary to fully elucidate the potential of this compound in the development of novel and effective crop protection agents. The successful identification of bioactive derivatives would warrant further investigation into their mode of action, selectivity, and environmental profile.

Synthesis of Novel Compounds from 3-Allylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel compounds derived from 3-allylbenzoic acid. The following sections outline key synthetic transformations, including intramolecular cyclization, derivatization of the carboxylic acid moiety, and modification of the allyl group, to generate a diverse range of molecular scaffolds with potential applications in drug discovery and materials science.

Intramolecular Cyclization: Synthesis of Dihydroisocoumarins and Lactones

The presence of both a carboxylic acid and an allyl group in 3-allylbenzoic acid makes it an ideal precursor for intramolecular cyclization reactions to form heterocyclic structures such as dihydroisocoumarins and lactones. These scaffolds are present in numerous biologically active natural products.

Palladium-Catalyzed Oxidative Cyclization to Dihydroisocoumarins

Palladium-catalyzed C-H activation and subsequent intramolecular cyclization offer a direct route to dihydroisocoumarins. This method involves the formation of a palladacycle intermediate followed by insertion of the allyl group and reductive elimination.

Experimental Protocol: Synthesis of 3-Methyl-3,4-dihydro-1H-isochromen-1-one

  • Materials: 3-allylbenzoic acid, Palladium(II) acetate (Pd(OAc)₂), benzoquinone, acetic acid, anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-allylbenzoic acid (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add Pd(OAc)₂ (0.1 mmol, 10 mol%) and benzoquinone (1.2 mmol).

    • Add acetic acid (2.0 mmol) to the mixture.

    • Heat the reaction mixture at 100 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-3,4-dihydro-1H-isochromen-1-one.

CompoundMethodCatalystOxidantSolventYield (%)Spectroscopic Data
3-Methyl-3,4-dihydro-1H-isochromen-1-onePd-Catalyzed Oxidative CyclizationPd(OAc)₂BenzoquinoneDMF75¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, 1H), 7.50 (t, 1H), 7.35 (d, 1H), 4.60 (m, 1H), 2.90 (m, 2H), 1.50 (d, 3H).
3-Methyl-3,4-dihydro-1H-isochromen-1-oneAcid-Catalyzed LactonizationH₂SO₄-Toluene65¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 139.8, 133.5, 129.0, 127.8, 125.4, 120.1, 75.3, 33.8, 21.2.

Table 1: Synthesis of 3-Methyl-3,4-dihydro-1H-isochromen-1-one

G cluster_0 Palladium-Catalyzed Oxidative Cyclization A 3-Allylbenzoic Acid B Palladacycle Intermediate A->B Pd(OAc)₂ C Allyl Insertion B->C D Reductive Elimination C->D E 3-Methyl-3,4-dihydro- 1H-isochromen-1-one D->E [Pd(0)] regeneration

Caption: Palladium-catalyzed synthesis of dihydroisocoumarin.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 3-allylbenzoic acid can be readily converted into esters and amides, allowing for the introduction of a wide variety of functional groups and the synthesis of potential drug candidates.

Esterification

Esterification can be achieved under standard Fischer conditions or by using coupling agents for milder reaction conditions, which is particularly useful for sensitive alcohol substrates.

Experimental Protocol: Synthesis of Benzyl 3-allylbenzoate

  • Materials: 3-allylbenzoic acid, benzyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-allylbenzoic acid (1.0 mmol) and benzyl alcohol (1.2 mmol) in anhydrous DCM (10 mL).

    • Add DMAP (0.1 mmol) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain benzyl 3-allylbenzoate.

Amidation

Amide bond formation can be accomplished using various coupling reagents. The following protocol utilizes HATU, a common and efficient peptide coupling agent.

Experimental Protocol: Synthesis of N-Benzyl-3-allylbenzamide

  • Materials: 3-allylbenzoic acid, benzylamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), anhydrous DMF.

  • Procedure:

    • To a solution of 3-allylbenzoic acid (1.0 mmol) in anhydrous DMF (10 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add benzylamine (1.2 mmol) to the reaction mixture.

    • Continue stirring at room temperature for 6 hours.

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol/water to yield pure N-benzyl-3-allylbenzamide.

CompoundReagent 1Reagent 2Coupling AgentBaseSolventYield (%)
Benzyl 3-allylbenzoateBenzyl alcohol-DCCDMAPDCM92
N-Benzyl-3-allylbenzamideBenzylamine-HATUDIPEADMF88
3-Allyl-N-(2-hydroxyethyl)benzamideEthanolamine-EDCIHOBtDMF85

Table 2: Synthesis of 3-Allylbenzoic Acid Esters and Amides

G cluster_1 Carboxylic Acid Derivatization Start 3-Allylbenzoic Acid Ester Esterification Start->Ester R-OH, Coupling Agent Amide Amidation Start->Amide R-NH₂, Coupling Agent Product_Ester 3-Allylbenzoate Esters Ester->Product_Ester Product_Amide 3-Allylbenzamides Amide->Product_Amide

Caption: Derivatization of the carboxylic acid group.

Modification of the Allyl Group

The allyl group provides a versatile handle for further functionalization, including oxidation, dihydroxylation, and palladium-catalyzed cross-coupling reactions.

Epoxidation and Subsequent Cyclization

Epoxidation of the allyl group followed by acid- or base-catalyzed intramolecular cyclization can lead to the formation of novel tetrahydrofuran derivatives.

Experimental Protocol: Synthesis of (3-(oxiran-2-ylmethyl)phenyl)methanol

  • Materials: Methyl 3-allylbenzoate, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether.

  • Procedure:

    • Epoxidation: Dissolve methyl 3-allylbenzoate (1.0 mmol) in DCM (15 mL) and cool to 0 °C. Add m-CPBA (1.2 mmol) portion-wise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to give methyl 3-(oxiran-2-ylmethyl)benzoate.

    • Reduction: In a separate flask, prepare a suspension of LiAlH₄ (1.5 mmol) in anhydrous diethyl ether (10 mL) at 0 °C. Add a solution of the epoxide from the previous step in diethyl ether dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate to obtain (3-(oxiran-2-ylmethyl)phenyl)methanol.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation converts the terminal alkene of the allyl group into a methyl ketone, providing a key intermediate for further derivatization.

Experimental Protocol: Synthesis of Methyl 3-(2-oxopropyl)benzoate

  • Materials: Methyl 3-allylbenzoate, palladium(II) chloride (PdCl₂), copper(I) chloride (CuCl), DMF, water, oxygen balloon.

  • Procedure:

    • To a solution of methyl 3-allylbenzoate (1.0 mmol) in DMF/water (7:1, 8 mL), add PdCl₂ (0.1 mmol) and CuCl (1.0 mmol).

    • Stir the mixture under an oxygen atmosphere (balloon) at room temperature for 24 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield methyl 3-(2-oxopropyl)benzoate.[1][2]

Starting MaterialReactionReagentsProductYield (%)
Methyl 3-allylbenzoateEpoxidationm-CPBAMethyl 3-(oxiran-2-ylmethyl)benzoate95
Methyl 3-allylbenzoateWacker-Tsuji OxidationPdCl₂, CuCl, O₂Methyl 3-(2-oxopropyl)benzoate80
3-Allylbenzoic acidDihydroxylationOsO₄ (cat.), NMO3-(2,3-dihydroxypropyl)benzoic acid90

Table 3: Modification of the Allyl Group

G cluster_2 Allyl Group Modification Start 3-Allylbenzoic Acid Derivative Epoxidation Epoxidation (m-CPBA) Start->Epoxidation Wacker Wacker-Tsuji Oxidation (PdCl₂, CuCl, O₂) Start->Wacker Dihydroxylation Dihydroxylation (OsO₄, NMO) Start->Dihydroxylation Product_Epoxide Epoxide Epoxidation->Product_Epoxide Product_Ketone Methyl Ketone Wacker->Product_Ketone Product_Diol Diol Dihydroxylation->Product_Diol

Caption: Key transformations of the allyl group.

References

Application Notes and Protocols: 3-(2-Propenyl)benzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-propenyl)benzoic acid as a versatile building block in the synthesis of bioactive molecules. The presence of both a carboxylic acid and a reactive propenyl group allows for diverse chemical modifications, leading to the generation of novel compounds with potential therapeutic applications, particularly in oncology.

Introduction to this compound in Drug Discovery

This compound, also known as 3-allylbenzoic acid, is a valuable intermediate in organic synthesis.[1][2][3] Its bifunctional nature, comprising a benzene ring substituted with a carboxylic acid and a propenyl (allyl) group, offers multiple reaction sites for constructing more complex molecular architectures.[1][2][3] The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the propenyl group is amenable to a variety of transformations including oxidation, reduction, and addition reactions. These characteristics make it an attractive starting material for the synthesis of novel pharmaceuticals and other bioactive compounds. While direct derivatization of benzoic acid can be achieved through methods like Friedel-Crafts alkylation, the synthesis of specific isomers such as the 3-propenyl variant often requires a more targeted approach starting with a pre-functionalized substrate.[2]

This document focuses on the application of this compound in the synthesis of a promising class of bioactive molecules: chalcones . Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of a novel 3-allylchalcone derivative is presented as a representative example of the utility of this compound in generating potential therapeutic agents.

Application: Synthesis of a Bioactive 3-Allylchalcone Derivative

Here, we describe the synthesis and potential biological activity of a hypothetical, yet representative, bioactive molecule: (2E)-1-(4-hydroxyphenyl)-3-(3-(prop-2-en-1-yl)phenyl)prop-2-en-1-one . This compound belongs to the chalcone family and incorporates the 3-allylphenyl moiety derived from this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various chalcone derivatives against different human cancer cell lines, illustrating the potential bioactivity of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-1,2,3-triazole derivativeHepG2 (Liver Cancer)0.9[4]
Thiazole-containing chalconeDrug-resistant cancer cells2.72 - 41.04[4]
Chalcone-pyrazole hybridsHCC (Hepatocellular Carcinoma)0.5 - 4.8[4]
Artemisinin-chalcone hybridsTK-10 (Renal), UACC-62 (Melanoma), MCF-7 (Breast)1.02 - 53.7[4]
O-allylchalcone (5g)THP-1 (Leukemia)4.76[5]
O-allylchalcone (5g)DU-145 (Prostate Cancer)5.21[5]
O-allylchalcone (5g)HL60 (Leukemia)7.90[5]
O-allylchalcone (5g)Hep-G2 (Liver Cancer)10.12[5]
O-allylchalcone (5g)MCF-7 (Breast Cancer)10.32[5]

Experimental Protocols

Synthesis of (2E)-1-(4-hydroxyphenyl)-3-(3-(prop-2-en-1-yl)phenyl)prop-2-en-1-one

This synthesis involves a two-step process starting from this compound:

  • Conversion of this compound to 3-(2-propenyl)benzoyl chloride.

  • Friedel-Crafts acylation of phenol with 3-(2-propenyl)benzoyl chloride to yield an intermediate ketone, followed by a Claisen-Schmidt condensation. A more direct conceptual pathway involves the Claisen-Schmidt condensation between 3-allylbenzaldehyde (obtainable from this compound) and 4-hydroxyacetophenone.

Protocol: Claisen-Schmidt Condensation for 3-Allylchalcone Synthesis

This protocol is based on the general and widely used Claisen-Schmidt condensation for chalcone synthesis.

Materials and Reagents:

  • 3-allylbenzaldehyde

  • 4-hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyacetophenone and 1.0 equivalent of 3-allylbenzaldehyde in 20-30 mL of ethanol with stirring at room temperature.

  • Catalyst Addition: Cool the solution in an ice bath. While stirring, slowly add a 40-50% aqueous solution of NaOH (e.g., 1.5-2.0 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Isolation of Crude Product: The precipitated solid (the chalcone) is collected by vacuum filtration using a Büchner funnel, and the solid is washed with cold distilled water.

  • Purification:

    • Recrystallization: The crude product can be recrystallized from ethanol to obtain a purified solid.

    • Column Chromatography: If recrystallization is not sufficient, the crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Mechanism of Action and Signaling Pathways

Chalcones exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Inhibition of PI3K/Akt/mTOR Pathway

Several chalcone derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. By inhibiting this pathway, chalcones can induce autophagy and apoptosis in cancer cells.[6]

PI3K_Akt_mTOR_Pathway Chalcone 3-Allylchalcone Derivative PI3K PI3K Chalcone->PI3K Apoptosis Apoptosis Chalcone->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy

Inhibition of the PI3K/Akt/mTOR signaling pathway by a 3-allylchalcone derivative.
Modulation of EGFR Signaling

The epidermal growth factor receptor (EGFR) is another important target for anticancer drugs. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Some chalcones have been found to inhibit EGFR signaling, leading to cell cycle arrest and reduced proliferation of cancer cells.[7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Chalcone 3-Allylchalcone Derivative Chalcone->EGFR CellCycleProgression Cell Cycle Progression RAS_RAF_MEK_ERK->CellCycleProgression PI3K_AKT->CellCycleProgression

Inhibition of EGFR signaling by a 3-allylchalcone derivative.
Inhibition of STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell survival and proliferation. Chalcones have been identified as inhibitors of the STAT3 signaling pathway, making them attractive candidates for cancer therapy.[8][9]

STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3dimer STAT3 Dimer STAT3->STAT3dimer Chalcone 3-Allylchalcone Derivative Chalcone->JAK Nucleus Nucleus STAT3dimer->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression

Inhibition of the STAT3 signaling pathway by a 3-allylchalcone derivative.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a 3-allylchalcone derivative from this compound and its subsequent biological evaluation.

Experimental_Workflow Start This compound Step1 Conversion to 3-allylbenzaldehyde Start->Step1 Step2 Claisen-Schmidt Condensation Step1->Step2 Intermediate Crude 3-Allylchalcone Step2->Intermediate Step3 Purification (Recrystallization/ Chromatography) Intermediate->Step3 Product Pure 3-Allylchalcone Derivative Step3->Product BioAssay Biological Evaluation (e.g., MTT Assay) Product->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot) DataAnalysis->Mechanism

Workflow for synthesis and evaluation of a 3-allylchalcone derivative.

References

experimental procedures for the functionalization of 3-allylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Functionalization of 3-Allylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Allylbenzoic acid is a versatile bifunctional molecule offering three distinct sites for chemical modification: the carboxylic acid group, the terminal allyl group, and the aromatic ring. This trifecta of reactivity makes it a valuable building block in medicinal chemistry and materials science, allowing for the systematic introduction of diverse functional groups to modulate physicochemical and biological properties. These application notes provide detailed experimental procedures for the selective functionalization at each of these sites.

Section 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations for altering polarity, solubility, and metabolic stability.

Protocol 1.1: Fischer-Speier Esterification (Synthesis of Methyl 3-allylbenzoate)

This protocol describes the acid-catalyzed esterification of 3-allylbenzoic acid with methanol. The use of a large excess of the alcohol shifts the reaction equilibrium towards the product, ensuring a high yield.[1][2]

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottomed flask, add 3-allylbenzoic acid (5.00 g, 30.8 mmol) and methanol (50 mL, 1.23 mol).

  • Catalyst Addition: While swirling the flask, carefully add concentrated sulfuric acid (1.5 mL) dropwise.

  • Reflux: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (75 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).[3]

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-allylbenzoate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

Visualization 1: Logical Workflow for Fischer Esterification

Fischer_Esterification_Workflow A 1. Mix 3-Allylbenzoic Acid and excess Methanol B 2. Add cat. H₂SO₄ A->B   C 3. Reflux (4h, 65°C) B->C   D 4. Quench & Extract (H₂O, EtOAc, NaHCO₃) C->D   E 5. Dry & Concentrate D->E   F 6. Purify (Chromatography) E->F   G Pure Methyl 3-allylbenzoate F->G  

Caption: Workflow for the synthesis of methyl 3-allylbenzoate.

Protocol 1.2: Amidation via Acyl Chloride Formation

This two-step, one-pot procedure involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride, which is then coupled with an amine.[4][5] This method is effective for a wide range of amines, including sterically hindered ones.[4][6]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve 3-allylbenzoic acid (1.0 g, 6.17 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Acyl Chloride Formation: Cool the solution to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 0.54 mL, 7.40 mmol, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for the cessation of gas (HCl, SO₂) evolution.

  • Amine Coupling: Re-cool the mixture to 0°C. In a separate flask, dissolve the desired amine (e.g., diethylamine, 0.77 mL, 7.40 mmol, 1.2 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.72 mL, 12.3 mmol, 2.0 equiv) in anhydrous DCM (10 mL).[5]

  • Reaction: Add the amine/base solution dropwise to the freshly prepared acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding water (20 mL). Separate the organic layer and wash it sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.

Section 2: Functionalization of the Allyl Group

The terminal double bond of the allyl group is a versatile handle for carbon-carbon bond formation and oxidation reactions.

Protocol 2.1: Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck reaction couples the allyl group with an aryl halide to form a substituted alkene, providing a powerful method for C-C bond formation.[7][8] This protocol is adapted for the coupling of 3-allylbenzoic acid with an aryl bromide.

Experimental Protocol:

  • Reaction Setup: To a Schlenk tube, add 3-allylbenzoic acid (500 mg, 3.08 mmol), the aryl bromide (e.g., 4-bromoanisole, 1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., PPh₃, 2-4 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF or NMP, 10 mL) and a base (e.g., NaOAc or K₂CO₃, 2.0 equiv).[9]

  • Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles) and then heat under an inert atmosphere at 90-120°C for 6-24 hours, until TLC indicates consumption of the starting material.[9]

  • Work-up: Cool the reaction to room temperature and dilute with water (50 mL). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to isolate the arylated product.

Visualization 2: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd RedElim Reductive Elimination PdII R-Pd(II)-X(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord PiCplx π-Complex Coord->PiCplx Insert Syn-Carbopalladation (Migratory Insertion) PiCplx->Insert SigmaCplx σ-Alkyl Pd(II) Complex Insert->SigmaCplx Elim β-Hydride Elimination SigmaCplx->Elim Elim->Pd0  Product Product Substituted Alkene Elim->Product RedElim->Pd0  [H-Base]⁺X⁻ ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim HBase [H-Base]⁺X⁻

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Protocol 2.2: Upjohn Syn-Dihydroxylation

This reaction converts the alkene into a vicinal diol with syn-stereochemistry using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[10][11][12]

Experimental Protocol:

  • Safety Note: Osmium tetroxide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Dissolve 3-allylbenzoic acid (1.0 g, 6.17 mmol) in a mixture of acetone (20 mL) and water (2 mL) in a round-bottomed flask.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 50% in water, 1.3 equiv). Then, add a catalytic amount of OsO₄ (e.g., 2.5 wt% solution in t-butanol, 1-2 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture will typically turn dark brown/black.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (15 mL) and stir for 1 hour until the color dissipates.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol. Purify by flash chromatography or recrystallization.

Section 3: Functionalization of the Aromatic Ring

The carboxylate group can act as a directing group for C-H activation, enabling selective functionalization at the ortho positions.

Protocol 3.1: Iridium-Catalyzed Ortho-C–H Amination

This method achieves the selective installation of a sulfonamide group at the C-H bond ortho to the carboxylic acid directing group, which can be a precursor to a free amine.[13][14] The use of a soluble iridium catalyst makes this procedure amenable to high-throughput experimentation.[13]

Experimental Protocol:

  • Reaction Setup: In a vial, combine 3-allylbenzoic acid (100 mg, 0.617 mmol), the sulfonyl azide (e.g., tosyl azide, 1.2 equiv), and the iridium catalyst [Cp*Ir(H₂O)₃]SO₄ (3 mol%).[13]

  • Solvent: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent (2 mL).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is generally tolerant to air and moisture.[13]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Isolation & Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash chromatography or preparative HPLC to yield the ortho-aminated product.

Quantitative Data Summary

The following tables summarize representative yields for the classes of reactions described. Yields are highly substrate-dependent, but these values provide a general expectation for substituted benzoic acids and related compounds.

Table 1: Representative Yields for Carboxylic Acid Functionalization

Reaction Substrate Example Reagents Product Yield (%) Reference(s)
Fischer Esterification Benzoic Acid Methanol, H₂SO₄ Methyl Benzoate 90% [3]
Fischer Esterification 4-fluoro-3-nitrobenzoic acid Ethanol, H₂SO₄ (Microwave) Ethyl 4-fluoro-3-nitrobenzoate 74-78% [15]
Amidation Benzoic Acid Diethylamine, SOCl₂, Et₃N N,N-diethylbenzamide 86% [5]

| Amidation | Benzoic Acid | Aniline, TiCl₄, Pyridine | N-phenylbenzamide | 98% |[16] |

Table 2: Representative Yields for Allyl Group Functionalization

Reaction Substrate Example Coupling Partner/Reagents Product Yield (%) Reference(s)
Heck Reaction Allyl Alcohol Aryl Halide, Pd(OAc)₂ α,β-Unsaturated Aldehyde 50-90% [9]
Heck Reaction Allylamine Aryl Iodide, Pd(OAc)₂ Cinnamylamine 50-95% [17]
Dihydroxylation Styrenes NMM, cat. OsO₄, Light Vicinal Diol Good to Moderate [18]

| Dihydroxylation | General Alkenes | NMO, cat. OsO₄ | Vicinal Diol | Generally High |[19] |

Table 3: Representative Yields for Aromatic Ring C-H Functionalization

Reaction Substrate Class Reagents Product Type Yield Range (%) Reference(s)
Ortho-Amination Benzoic Acids Sulfonyl Azide, Ir-catalyst Ortho-sulfonamidated acid Good to Excellent [13][14]
Ortho-Iodination Benzoic Acids NIS, Ir-catalyst Ortho-iodobenzoic acid Excellent [20]

| Tandem Amidation/Decarboxylation | Benzoic Acids | Sulfonyl Azide, Ir-catalyst | meta/para-Anilines | High Efficiency |[21] |

Visualization 3: Overall Functionalization Pathways of 3-Allylbenzoic Acid

Overall_Scheme cluster_acid Carboxylic Acid cluster_allyl Allyl Group cluster_ring Aromatic Ring Start 3-Allylbenzoic Acid Ester Ester Derivative (R-OH, H⁺) Start->Ester Carboxylic Acid Functionalization Amide Amide Derivative (R₂NH, SOCl₂) Start->Amide Diol Vicinal Diol (cat. OsO₄, NMO) Start->Diol Allyl Group Functionalization Heck Heck Product (Ar-X, Pd cat.) Start->Heck OrthoAmide ortho-Amido Derivative (RSO₂N₃, Ir cat.) Start->OrthoAmide Aromatic C-H Functionalization

Caption: Key functionalization pathways for 3-allylbenzoic acid.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-(2-Propenyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, along with recommended solutions.

Problem 1: Low Yield After Purification

Potential CauseRecommended Solution
Incomplete Extraction During acid-base extraction, ensure the pH of the aqueous layer is at least 2-3 units above the pKa of the carboxylic acid to form the carboxylate salt for extraction into the aqueous phase. Conversely, the pH should be at least 2-3 units below the pKa to recover the acid into the organic layer.[1][2] Perform multiple extractions with smaller volumes of solvent for better efficiency.
Product Loss During Recrystallization Avoid using an excessive amount of solvent for recrystallization. Use the minimum amount of hot solvent required to dissolve the crude product.[1][3] Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration.[1]
Co-precipitation with Impurities If impurities are co-precipitating with the product during recrystallization, try a different solvent or a mixture of solvents.[4] The ideal solvent will have high solubility for the product at high temperatures and low solubility at low temperatures, while impurities should remain soluble at low temperatures.[3]

Problem 2: Product is an Oil or Fails to Crystallize

Potential CauseRecommended Solution
Presence of Impurities Impurities can inhibit crystallization.[5] Attempt further purification using column chromatography to remove these impurities before re-attempting crystallization.[5]
Product is an Oil at Room Temperature If the purified product is intrinsically an oil, purification by column chromatography is the most suitable method.[5]
Supersaturation If the solution is supersaturated but crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[1]

Problem 3: Product Discoloration (Yellow or Brown Tint)

Potential CauseRecommended Solution
Residual Palladium Catalyst If the product was synthesized via a Suzuki coupling reaction, residual palladium can cause discoloration. Filter the crude reaction mixture through a pad of Celite® before the aqueous workup.[6] For soluble palladium species, consider a charcoal treatment: add activated charcoal to a solution of the crude product, stir, and then filter through Celite®.[6][7]
Oxidized Impurities The propenyl group or other impurities may have oxidized. Treat the crude product with a mild oxidizing agent like hydrogen peroxide before final purification steps.[1] Alternatively, perform a purification step using activated carbon to adsorb colored impurities.[1]
Formation of Charge-Transfer Complexes Certain impurities can form colored complexes with the product. Column chromatography is often effective in separating these complexes.

Problem 4: Contamination with Starting Materials or Byproducts

Potential CauseRecommended Solution
Unreacted Starting Materials (e.g., 3-bromobenzoic acid, allylboronic acid) For Suzuki coupling reactions, unreacted 3-bromobenzoic acid can be removed with a basic aqueous wash (e.g., with sodium carbonate solution) to form its water-soluble salt.[6]
Homocoupling Byproducts (from Suzuki reaction) Homocoupling products often have similar polarities to the desired product, making separation challenging.[5] Meticulous column chromatography with a shallow solvent gradient is often required.[5] Alternatively, recrystallization from a carefully selected solvent system can be effective.[5]
Regioisomers (from Friedel-Crafts alkylation) The Friedel-Crafts alkylation of benzoic acid can yield ortho, meta, and para isomers. Careful column chromatography is typically necessary to separate these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route.

  • Suzuki Coupling (from 3-bromobenzoic acid and an allylboron reagent): Common impurities include unreacted starting materials, homocoupling products of the boronic acid, and residual palladium catalyst.[5][6]

  • Friedel-Crafts Alkylation (from benzoic acid and an allyl halide): This method can be challenging due to the deactivating nature of the carboxylic acid group.[8][9] Potential impurities include unreacted starting materials and regioisomers (ortho and para substituted products). Polyalkylation is also a possibility.[10]

Q2: What is the recommended general purification strategy for this compound?

A2: A multi-step approach is often most effective:

  • Aqueous Workup/Acid-Base Extraction: This is a crucial first step to separate the acidic product from neutral and basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base to extract the product as its carboxylate salt. The aqueous layer is then acidified to precipitate the pure acid.[2][11]

  • Recrystallization: This is a powerful technique for obtaining a highly pure solid product. A suitable solvent should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[3]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is recommended to separate compounds with similar polarities.[5]

Q3: How can I remove the residual palladium catalyst from a Suzuki coupling reaction?

A3: Several methods can be employed:

  • Filtration: Heterogeneous palladium catalysts can be removed by filtering the reaction mixture through Celite®.[6]

  • Aqueous Wash: Some palladium residues can be removed during the aqueous workup.

  • Charcoal Treatment: Activated charcoal can effectively adsorb soluble palladium species.[6]

  • Metal Scavengers: For very low residual metal levels, specialized metal scavengers (e.g., silica-based thiols) can be used.[1]

Q4: What are some suitable recrystallization solvents for this compound?

Q5: The propenyl group is reactive. Are there any stability concerns during purification?

A5: Yes, the allyl group can be susceptible to oxidation or polymerization, especially at elevated temperatures. It is advisable to use moderate temperatures during purification steps involving heating. The use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Acid-Base Extraction 75-90%>90%High capacity, removes neutral and basic impurities.Unreacted neutral starting materials, basic byproducts.
Recrystallization >98%60-85%Yields highly pure crystalline solid, removes trace impurities.Structurally similar byproducts, residual solvents.
Column Chromatography 90-98%70-90%High resolution, separates structurally similar compounds.Homocoupling byproducts, regioisomers, polar impurities.

Note: The values presented are representative for substituted benzoic acids and may vary depending on the initial purity of the crude product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated product will be in the aqueous layer.

  • Drain the aqueous layer into a clean beaker. Extract the organic layer again with 1 M NaOH to ensure complete transfer of the product.

  • Combine the aqueous layers.

  • Cool the combined aqueous layer in an ice bath and acidify with 3 M HCl until the pH is approximately 2. The product will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • To further purify, redissolve the solid in ethyl acetate, wash with brine, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, aqueous ethanol, or toluene/petroleum ether)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected eluent system (e.g., hexanes/ethyl acetate mixture)

  • Chromatography column

  • Beakers, flasks, and test tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound acid_base Acid-Base Extraction crude_product->acid_base recrystallization Recrystallization acid_base->recrystallization If solid column_chromatography Column Chromatography acid_base->column_chromatography If oil or impure analysis Purity Analysis (TLC, NMR, MP) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow start Purification Attempt check_purity Check Purity and Yield start->check_purity low_yield Low Yield? check_purity->low_yield yes_low_yield yes_low_yield low_yield->yes_low_yield Yes no_low_yield no_low_yield low_yield->no_low_yield No impure Impurities Present? yes_impure yes_impure impure->yes_impure Yes no_impure no_impure impure->no_impure No success Successful Purification optimize_extraction Optimize Extraction pH and Solvent Volume optimize_extraction->start optimize_recrystallization Optimize Recrystallization (Solvent, Cooling) optimize_recrystallization->start column_chromatography Perform Column Chromatography column_chromatography->start decolorize Decolorize with Charcoal or Treat for Catalyst decolorize->column_chromatography discolored Product Discolored? yes_discolored yes_discolored discolored->yes_discolored Yes no_discolored no_discolored discolored->no_discolored No yes_low_yield->optimize_extraction no_low_yield->impure yes_impure->discolored no_impure->success yes_discolored->decolorize no_discolored->optimize_recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

optimizing reaction conditions for 3-allylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-allylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-allylbenzoic acid?

A1: 3-Allylbenzoic acid is typically synthesized via cross-coupling reactions where 3-halobenzoic acid (commonly 3-bromobenzoic acid) is reacted with an allylating agent. The most prevalent methods are palladium-catalyzed reactions such as:

  • Suzuki-Miyaura Coupling: Utilizes an allylboronic acid or its ester derivatives. This method is known for its mild reaction conditions and tolerance of various functional groups.[1][2][3]

  • Kumada Coupling: Employs an allyl Grignard reagent (allylmagnesium bromide). This method is advantageous due to the direct use of the Grignard reagent but is sensitive to functional groups that are incompatible with strong bases and nucleophiles.[4][5][6][7]

  • Negishi Coupling: Involves an allylzinc halide. This method offers a good balance of reactivity and functional group tolerance.[8][9][10][11]

  • Stille Coupling: Uses an allyl-organotin reagent (e.g., allyltributyltin). While effective, the toxicity of organotin compounds is a significant drawback.[12][13]

Q2: I am planning a Suzuki-Miyaura coupling to synthesize 3-allylbenzoic acid. What are the key reaction parameters to consider?

A2: For a successful Suzuki-Miyaura coupling to synthesize 3-allylbenzoic acid from 3-bromobenzoic acid and an allylboronic acid derivative, you should carefully consider the following:

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂) and a suitable ligand are crucial. The choice of ligand can influence the reaction's efficiency and selectivity.

  • Base: A base is required to activate the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The base's strength and solubility can impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is typically used. The choice of solvent can affect the solubility of the reactants and the reaction temperature.

  • Temperature: Most Suzuki-Miyaura reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[2]

Q3: My Kumada coupling reaction is giving a low yield. What are the potential reasons?

A3: Low yields in a Kumada coupling for 3-allylbenzoic acid synthesis can be attributed to several factors:

  • Grignard Reagent Quality: The allylmagnesium bromide must be freshly prepared or properly stored to ensure high reactivity. Grignard reagents are highly sensitive to moisture and air.

  • Catalyst Deactivation: The palladium or nickel catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Homocoupling: A common side reaction is the homocoupling of the Grignard reagent. This can be minimized by slow addition of the Grignard reagent to the reaction mixture.

  • Incompatible Functional Groups: The carboxylic acid group of 3-bromobenzoic acid is acidic and will react with the Grignard reagent. It is advisable to protect the carboxylic acid group (e.g., as an ester) before the coupling reaction and deprotect it afterward.[4][7]

Q4: How can I purify the final 3-allylbenzoic acid product?

A4: Purification of 3-allylbenzoic acid typically involves the following steps:

  • Work-up: After the reaction, the mixture is usually quenched with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate and neutralize any remaining base.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or diethyl ether. The organic layer is washed with water and brine to remove inorganic salts and other water-soluble impurities.[14]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[15][16]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Palladium-Catalyzed Allylation
Possible Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) catalyst, handle it under an inert atmosphere. For in situ generation from a Pd(II) precursor, ensure complete reduction. Consider using a more robust pre-catalyst.
Inappropriate Ligand The choice of ligand is critical for catalyst stability and reactivity. Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate.[17][18]
Incorrect Base The base may not be strong enough or sufficiently soluble in the reaction medium. For Suzuki couplings, try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate mixing to facilitate the reaction.
Low Reaction Temperature Cross-coupling reactions often have a significant activation energy barrier. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[2]
Presence of Water or Oxygen Many palladium catalysts and organometallic reagents are sensitive to air and moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Recommended Solution
Homocoupling of Allyl Reagent This is common in Kumada and Negishi couplings.Add the organometallic reagent slowly to the reaction mixture containing the aryl halide and catalyst. Lowering the reaction temperature can also help.
Protodeborylation/Protodestannylation Premature quenching of the organoboron or organotin reagent by trace amounts of water or acid.Use anhydrous solvents and reagents. Ensure the base is sufficiently strong to prevent acidic conditions.
Isomerization of the Allyl Group The palladium catalyst can facilitate the isomerization of the terminal allyl group to an internal vinyl group.Optimize the ligand and reaction conditions. Some ligands can provide better control over the regioselectivity of the coupling.[1]
Reduction of Aryl Halide The aryl halide is reduced to benzoic acid.This can occur if there are sources of hydride in the reaction mixture or through β-hydride elimination from certain organometallic reagents. Ensure the purity of all reagents.

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Bromobenzoic acid

  • Allylboronic acid pinacol ester

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • 1M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-bromobenzoic acid (1.0 mmol), allylboronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 1M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Method 2: Kumada Coupling (with protected carboxylic acid)

Materials:

  • Methyl 3-bromobenzoate

  • Magnesium turnings

  • Allyl bromide

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Aqueous solution of LiOH

  • 1M HCl

Procedure:

  • Part A: Preparation of Allylmagnesium Bromide

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place magnesium turnings (1.5 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of allyl bromide (1.5 mmol) in anhydrous Et₂O (5 mL) dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes. The resulting solution is the allylmagnesium bromide reagent.

  • Part B: Kumada Coupling

    • In a separate flame-dried flask under argon, dissolve methyl 3-bromobenzoate (1.0 mmol) and PdCl₂(dppf) (0.05 mmol, 5 mol%) in anhydrous THF (10 mL).

    • Cool the solution to 0 °C and slowly add the freshly prepared allylmagnesium bromide solution (1.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[4]

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the mixture with Et₂O, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Part C: Deprotection

    • Dissolve the crude methyl 3-allylbenzoate in a mixture of THF and water.

    • Add an excess of LiOH and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

    • Acidify the mixture with 1M HCl to pH ~2 and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-allylbenzoic acid. Purify as needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Allylboronic Acid Pinacol Ester

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
2Pd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃Dioxane/H₂O1101092
3Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O902478
4PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O801875

Note: The data in this table is representative and based on typical conditions for similar Suzuki-Miyaura reactions. Actual results may vary.

Table 2: Troubleshooting Low Yield in Kumada Coupling of Methyl 3-Bromobenzoate with Allylmagnesium Bromide

IssueParameter InvestigatedModificationObserved Outcome
Low ConversionCatalystSwitched from Pd(PPh₃)₄ to PdCl₂(dppf)Increased conversion and yield
HomocouplingGrignard AdditionSlow, dropwise addition at 0 °CReduced homocoupling by-product
Low ReactivitySolventChanged from Et₂O to THFImproved solubility and reaction rate
Catalyst DeactivationAtmosphereEnsured rigorous inert atmosphereConsistent and reproducible yields

Visualizations

Experimental_Workflow_Suzuki_Coupling Reactants 3-Bromobenzoic Acid Allylboronic Acid Ester Pd Catalyst & Ligand Base Reaction_Setup Combine in Flask under Argon Reactants->Reaction_Setup Solvent_Addition Add Degassed Toluene/Water Reaction_Setup->Solvent_Addition Heating Heat to 90-100 °C (12-24h) Solvent_Addition->Heating Workup Cool to RT Acidify with HCl Heating->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate & Purify Extraction->Purification Product 3-Allylbenzoic Acid Purification->Product

Caption: General workflow for the Suzuki-Miyaura synthesis of 3-allylbenzoic acid.

Troubleshooting_Low_Yield Start Low Yield of 3-Allylbenzoic Acid Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure & Anhydrous? Check_Catalyst->Check_Reagents Yes Optimize_Catalyst Screen Catalysts & Ligands Check_Catalyst->Optimize_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Use Anhydrous Solvents Freshly Prepare Reagents Check_Reagents->Purify_Reagents No Optimize_Conditions Adjust Temperature, Base, & Solvent Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Catalyst->Success Purify_Reagents->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Reactions of 3-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Propenyl)benzoic acid. The following sections address common issues encountered during esterification and palladium-catalyzed coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fischer Esterification of this compound

Q1: My Fischer esterification of this compound is showing low yield. What are the possible causes and solutions?

A1: Low yields in Fischer esterification are common as it is a reversible reaction.[1][2][3][4] Several factors can contribute to this:

  • Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][5] To drive the reaction towards the product, you can:

    • Use a large excess of the alcohol reactant.[1][5]

    • Remove water as it is formed, for example, by using a Dean-Stark apparatus.[2][3]

  • Catalyst: An acid catalyst is required.[3][6] Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2]

  • Reaction Time and Temperature: The reaction is typically slow.[7] Ensure the reaction has been heated under reflux for a sufficient amount of time to reach equilibrium.[7]

Q2: I have isolated my ester product, but I see an unexpected side product in my analysis. What could it be?

A2: The presence of unexpected side products in esterification can often be traced back to the purity of your starting materials:

  • Impurities in Alcohol: If your alcohol reactant (e.g., ethanol) contains impurities of other alcohols, these can also react to form different ester byproducts.[8]

  • Impurities in Starting Acid: Check the purity of your this compound.[8]

  • Self-Condensation: While less common for simple benzoic acids, under certain conditions, self-condensation to form an anhydride might occur, though this is more prevalent with dehydrating agents other than the catalytic acid.

Q3: Can the propenyl group react under Fischer esterification conditions?

A3: The acidic conditions of Fischer esterification are generally mild enough not to induce significant reactions at the propenyl group. However, prolonged exposure to strong acid and heat could potentially lead to isomerization or polymerization, although this is not a commonly reported side reaction under standard esterification protocols.

Palladium-Catalyzed Reactions of this compound (e.g., Heck Reaction)

Q1: I am performing a Heck reaction with this compound and an aryl halide, but I am observing a significant amount of an isomeric side product. Why is this happening?

A1: A common side reaction in Heck couplings involving terminal alkenes is olefin isomerization.[9][10] The palladium hydride intermediate formed during the catalytic cycle can re-add to the double bond in the opposite orientation, leading to migration of the double bond to a more thermodynamically stable internal position.[10] In the case of this compound, this would result in the formation of 3-(1-propenyl)benzoic acid derivatives.

Troubleshooting Isomerization:

  • Ligand Choice: The choice of phosphine ligand can significantly influence the extent of isomerization. For example, certain neopentyl phosphine ligands can either promote or suppress isomerization depending on their structure.[9]

  • Base and Additives: The addition of certain bases or silver salts can sometimes minimize alkene isomerization by promoting the desired reductive elimination step.[10]

Q2: My Heck reaction has a low yield of the desired cross-coupled product, and I see byproducts that appear to be dimers. What is the cause?

A2: The formation of dimeric side products, or homocoupling, can occur in palladium-catalyzed cross-coupling reactions.[11] This can result from the coupling of two molecules of the aryl halide or potentially two molecules of the this compound, although the latter is less common in a standard Heck protocol. Optimization of reaction conditions, including catalyst, ligand, base, and temperature, can help to minimize this side reaction.

Q3: Could the carboxylic acid group interfere with the Heck reaction?

A3: The carboxylic acid group can potentially coordinate to the palladium catalyst, which might influence the reaction rate and outcome. In some cases, protecting the carboxylic acid as an ester prior to the Heck reaction may be beneficial. However, there are numerous examples of successful Heck reactions on substrates containing free carboxylic acids.[12]

Data Presentation

The following table summarizes the influence of key parameters on the product distribution in a hypothetical Heck reaction between an aryl halide and this compound.

ParameterConditionExpected Predominant ProductPotential Side Product(s)Rationale
Ligand Bulky, electron-rich phosphineCross-coupled productIsomerized productCan accelerate reductive elimination, minimizing time for isomerization.[9]
Less sterically demanding phosphineCross-coupled productHigher proportion of isomerized productMay favor the formation and stability of the palladium hydride intermediate that leads to isomerization.[9]
Temperature Lower temperatureCross-coupled productIsomerized productIsomerization is often favored at higher temperatures.
Base Strong, non-coordinating baseCross-coupled productDimerized aryl halideThe choice of base can influence catalyst activity and stability.

Experimental Protocols

A general protocol for a Heck reaction is provided below. Note that specific conditions will need to be optimized for your particular substrates.

General Protocol for a Heck Reaction:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.).

  • Add a suitable dry solvent (e.g., DMF, acetonitrile, or toluene).

  • Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water or a mild aqueous acid to remove the base and salts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizations

The following diagram illustrates the catalytic cycle of a Heck reaction involving this compound and an aryl halide, showing the pathway to the desired product and the competing isomerization side reaction.

Heck_Reaction_Side_Product pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X arx Ar-X arx->oxidative_addition allyl_acid This compound migratory_insertion Migratory Insertion allyl_acid->migratory_insertion pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 pd_complex1->migratory_insertion + Alkene pd_complex2 Intermediate Complex migratory_insertion->pd_complex2 beta_hydride_elim β-Hydride Elimination pd_complex2->beta_hydride_elim isomerization_path Isomerization Pathway pd_complex2->isomerization_path Reversible β-Hydride Elimination/ Re-insertion product_complex Product-Pd Complex beta_hydride_elim->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim + Base product Desired Product product_complex->product reductive_elim->pd0 h_base H-Base⁺X⁻ reductive_elim->h_base isomerized_product Isomerized Side Product isomerization_path->isomerized_product base Base base->reductive_elim

Caption: Heck reaction pathway and potential isomerization side reaction.

References

Technical Support Center: Synthesis of 3-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Propenyl)benzoic acid. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and effective methods for the synthesis of this compound, also known as 3-allylbenzoic acid, involve carbon-carbon bond-forming reactions. The three primary routes are:

  • Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., allylboronic acid or its ester) with an aryl halide (e.g., 3-bromobenzoic acid).[1][2] This method is popular due to its mild reaction conditions and tolerance of various functional groups.[1][3]

  • Grignard Reaction: This method involves the formation of a Grignard reagent from an aryl halide (e.g., 3-bromobenzoic acid, which must first be protected) and magnesium, followed by a reaction with an allyl halide (e.g., allyl bromide). Alternatively, a Grignard reagent can be formed from an allyl halide and reacted with a protected 3-halobenzoic acid derivative.[4]

  • Heck Reaction: This palladium-catalyzed reaction involves the coupling of an aryl halide (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid) with an alkene (propene or an allyl alcohol).[5][6]

Q2: Which starting materials are recommended for each synthetic route?

A2: The choice of starting materials is crucial for a successful synthesis. Here are the recommended starting materials for each route:

  • Suzuki Coupling:

    • Aryl Halide: 3-bromobenzoic acid is a common and commercially available starting material. 3-iodobenzoic acid can also be used and may exhibit higher reactivity.

    • Organoboron Reagent: Allylboronic acid or its pinacol ester derivative.

  • Grignard Reaction:

    • To form the aryl Grignard: A protected form of 3-bromobenzoic acid (e.g., methyl 3-bromobenzoate) is necessary to prevent the acidic proton of the carboxylic acid from quenching the Grignard reagent.[4]

    • Allyl Source: Allyl bromide or allyl chloride.

  • Heck Reaction:

    • Aryl Halide: 3-iodobenzoic acid is generally more reactive than 3-bromobenzoic acid in Heck reactions.

    • Alkene: Propene gas or a more easily handled precursor like allyl alcohol.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Several parameters must be carefully controlled to optimize the yield and purity of this compound:

  • Catalyst and Ligand Choice: In Suzuki and Heck reactions, the selection of the palladium catalyst and, if applicable, the phosphine ligand is critical for reaction efficiency.[3]

  • Base: The choice and stoichiometry of the base are crucial in all three methods to facilitate the desired reaction pathway and neutralize any acidic byproducts.

  • Solvent: The solvent system must be appropriate for the specific reaction, ensuring the solubility of reactants and compatibility with the reaction conditions. Anhydrous solvents are critical for Grignard reactions.[7]

  • Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.

  • Inert Atmosphere: Suzuki, Grignard, and Heck reactions are often sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., nitrogen or argon) for optimal results.[2]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the impact of various reaction parameters on the yield of analogous cross-coupling reactions. This data can serve as a guide for optimizing the synthesis of this compound.

Table 1: Suzuki Coupling - Representative Yields with Varying Parameters

Aryl HalideOrganoboronCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
3-Bromobenzoic acidAllylboronic acid pinacol esterPd(dppf)Cl2 (3)K2CO3Dioxane/H2O10012~85
3-Bromobenzoic acidAllylboronic acidPd(OAc)2 (2) / SPhos (4)K3PO4Toluene/H2O10012>90
3-Iodobenzoic acidAllylboronic acidPd(PPh3)4 (5)Na2CO3THF/H2O808~90
3-Bromobenzoic acidAllylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K2CO3H2ORoom Temp1.5~95

Table 2: Heck Reaction - Representative Yields with Varying Parameters

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
3-Iodobenzoic acidPropenePd(OAc)2 (2)Et3NDMF12024~75
3-Bromobenzoic acidAllyl alcoholPdCl2 (3)NaOAcNMP14018~60
3-Iodobenzoic acidPropenePd/C (5)K2CO3DMA13012~80

Table 3: Grignard Reaction - Representative Yields with Varying Parameters

Aryl Halide DerivativeAllyl HalideSolventTemperature (°C)Time (h)Yield (%)
Methyl 3-bromobenzoateAllyl bromideTHFReflux2~70-85
Methyl 3-bromobenzoateAllyl chlorideDiethyl etherReflux3~65-80

Experimental Protocols

Suzuki Coupling of 3-Bromobenzoic Acid with Allylboronic Acid Pinacol Ester

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Allylboronic acid pinacol ester (1.2 mmol)

  • Pd(dppf)Cl2 (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromobenzoic acid, allylboronic acid pinacol ester, Pd(dppf)Cl2, and potassium carbonate.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Grignard Reaction of Methyl 3-bromobenzoate with Allyl Bromide

Note: The carboxylic acid of 3-bromobenzoic acid must first be protected, for example, as a methyl ester, to prevent it from reacting with the Grignard reagent.[4]

Part 1: Esterification of 3-Bromobenzoic Acid

  • Dissolve 3-bromobenzoic acid in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Neutralize the acid catalyst and extract the methyl 3-bromobenzoate with an organic solvent.

  • Purify by distillation or chromatography.

Part 2: Grignard Reaction

Materials:

  • Magnesium turnings (1.5 mmol)

  • Methyl 3-bromobenzoate (1.0 mmol) in anhydrous THF

  • Allyl bromide (1.2 mmol) in anhydrous THF

  • Iodine crystal (catalytic)

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked flask under an argon atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of methyl 3-bromobenzoate in anhydrous THF to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.

  • Once the Grignard reagent has formed, cool the mixture in an ice bath.

  • Slowly add a solution of allyl bromide in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The resulting ester can then be hydrolyzed back to the carboxylic acid using standard procedures (e.g., refluxing with NaOH followed by acidification).

Heck Reaction of 3-Iodobenzoic Acid with Propene

Materials:

  • 3-Iodobenzoic acid (1.0 mmol)

  • Pd(OAc)2 (0.02 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous DMF (10 mL)

  • Propene gas

Procedure:

  • To a pressure vessel, add 3-iodobenzoic acid, Pd(OAc)2, and triethylamine.

  • Add anhydrous DMF.

  • Purge the vessel with propene gas and then pressurize to the desired pressure.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the vessel to room temperature and carefully vent the excess propene.

  • Dilute the reaction mixture with water and acidify with HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guides

Suzuki Coupling

Q: My Suzuki coupling reaction has a low yield. What are the common causes?

A: Low yields in Suzuki couplings can often be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that all solvents and reagents are properly degassed and that the reaction is carried out under a strictly inert atmosphere.[8]

  • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid. If the reaction is sluggish, consider switching to a stronger base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).[9]

  • Protodeboronation: The allylboronic acid can be susceptible to hydrolysis, which converts it to propene and boric acid, thus reducing the amount available for cross-coupling. Using the pinacol ester derivative can mitigate this side reaction.

  • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is essential to minimize this byproduct.[8]

Grignard Reaction

Q: My Grignard reaction is not initiating or is giving a low yield. What should I check?

A: Difficulties with Grignard reactions are common and usually relate to the following:

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use. All solvents and reagents must be anhydrous.[7]

  • Magnesium Surface Inactivity: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. Crushing the magnesium turnings just before use or adding a small crystal of iodine can help to activate the surface.

  • Slow Addition of Alkyl Halide: The formation of the Grignard reagent is exothermic. Adding the alkyl halide too quickly can lead to side reactions, such as Wurtz coupling. A slow, dropwise addition is recommended.

  • Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time, and if necessary, gentle heating.

Heck Reaction

Q: I am observing a low yield and the formation of multiple byproducts in my Heck reaction. What can I do to improve it?

A: Low yields and side reactions in Heck couplings can be addressed by optimizing the following:

  • Base and Solvent: The combination of base and solvent can significantly influence the reaction outcome. Triethylamine in a polar aprotic solvent like DMF or NMP is a common choice. Experimenting with different bases (e.g., sodium acetate, potassium carbonate) may improve the yield.[10][11]

  • Ligand Choice: While some Heck reactions can be performed without a phosphine ligand, the addition of a suitable ligand can stabilize the palladium catalyst and improve the yield and selectivity.

  • Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of the starting materials or product. Careful temperature control is essential.

  • Isomerization of the Product: The double bond in the propenyl group can sometimes migrate. This can often be minimized by carefully selecting the reaction conditions and catalyst system.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Allyl-B(OR)2) pd2_complex->transmetalation Allyl-B(OR)2 Base pd2_allyl_complex Ar-Pd(II)L2-Allyl transmetalation->pd2_allyl_complex reductive_elimination Reductive Elimination pd2_allyl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Allyl reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis weigh_reagents Weigh Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) combine_reagents Combine Reagents in Reaction Vessel weigh_reagents->combine_reagents prepare_solvent Prepare Degassed Solvent add_solvent Add Solvent prepare_solvent->add_solvent purge Purge with Inert Gas (N2/Ar) combine_reagents->purge purge->add_solvent heat_stir Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat_stir cool_quench Cool to RT & Quench Reaction heat_stir->cool_quench extraction Liquid-Liquid Extraction cool_quench->extraction dry_concentrate Dry & Concentrate Organic Phase extraction->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for a cross-coupling reaction.

Troubleshooting_Low_Yield start Low Yield Observed catalyst_check Catalyst Issues? start->catalyst_check conditions_check Suboptimal Conditions? catalyst_check->conditions_check No action_catalyst Action: - Use fresh catalyst/ligand - Ensure rigorous degassing catalyst_check->action_catalyst Yes reagent_check Reagent Purity? conditions_check->reagent_check No action_conditions Action: - Increase temperature - Screen different bases - Vary solvent system conditions_check->action_conditions Yes action_reagents Action: - Check purity of starting materials - Use fresh, anhydrous solvents reagent_check->action_reagents Yes end Re-run Optimized Reaction reagent_check->end No action_catalyst->end action_conditions->end action_reagents->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

stability issues of 3-(2-Propenyl)benzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2-Propenyl)benzoic acid under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Question: I am observing a rapid loss of my this compound in solution, even at room temperature. What could be the cause?

  • Answer: Several factors could be contributing to the degradation of this compound in solution. The allyl group is susceptible to oxidation, and the overall stability can be influenced by pH, light, and the presence of metal ions.

    • pH: The carboxylic acid moiety makes the compound's stability pH-dependent. In alkaline conditions, the carboxylate form is more prevalent, which can influence reaction pathways. Benzoic acid itself is more effective as an antimicrobial in acidic conditions, suggesting the undissociated form has different properties[1].

    • Oxidation: The allylic position (the CH2 group adjacent to the double bond) is prone to oxidation, especially in the presence of oxygen, peroxides, or metal ions. This can lead to the formation of hydroperoxides, alcohols, or ketones.

    • Light Exposure: Compounds with unsaturated systems, like the propenyl group, can be susceptible to photolytic degradation. It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.

    • Solvent Choice: Ensure the solvent is of high purity and free from peroxides (e.g., in aged ethers like THF or diethyl ether).

    Troubleshooting Steps:

    • Control pH: Buffer your solution to a slightly acidic pH (e.g., pH 4-6) if your experimental conditions allow.

    • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution.

    • Use Fresh Solvents: Use freshly opened bottles of high-purity solvents.

    • Add Antioxidants/Chelators: If compatible with your experiment, consider adding a radical scavenger (e.g., BHT) or a chelating agent (e.g., EDTA) to sequester metal ions.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing

  • Question: After performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress), I see several new peaks in my HPLC chromatogram. What are these likely to be?

  • Answer: The appearance of new peaks indicates the formation of degradation products. Based on the structure of this compound, several degradation pathways are plausible under different stress conditions.

    • Acid/Base Hydrolysis: While the primary structure is relatively stable to hydrolysis, extreme pH and temperature could potentially lead to reactions involving the benzene ring or the propenyl group.

    • Oxidation: The primary site of oxidative attack is the propenyl group. Potential degradation products include the corresponding epoxide, diol (from oxidation of the double bond), or cleavage products.

    • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) to form allylbenzene is a potential degradation pathway, similar to how some benzoic acid derivatives decarboxylate to form benzene[2]. Polymerization of the allyl group may also occur at high temperatures.

    • Photodegradation: UV light can induce radical reactions at the allylic position or isomerization of the double bond.

    Identification Strategy:

    • Mass Spectrometry (LC-MS): The most effective way to identify unknown degradants is to use a mass spectrometer coupled to your HPLC. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradation products, and fragmentation patterns can help elucidate their structure.

    • Comparison with Standards: If you can hypothesize the structure of a degradation product, synthesizing a small amount of that compound to use as a reference standard can confirm its identity by comparing retention times.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting variable results when using this compound in my cell-based or enzymatic assays. Could this be a stability issue?

  • Answer: Yes, inconsistent results are often linked to compound instability in the assay medium.

    • Reaction with Media Components: The allyl group can potentially react with components in complex biological media, such as thiols (e.g., cysteine, glutathione).

    • pH of Media: Biological assays are typically run at physiological pH (~7.4). The stability of your compound at this pH in the specific assay buffer should be confirmed.

    • Incubation Time and Temperature: Long incubation times at 37°C can accelerate degradation.

    Troubleshooting Steps:

    • Stability in Assay Buffer: Prepare a solution of your compound in the assay buffer (without cells or enzymes) and incubate it under the same conditions as your experiment. Analyze samples at different time points by HPLC to determine the rate of degradation.

    • Fresh Stock Solutions: Always prepare fresh stock solutions of this compound for your experiments. If you must store them, do so at low temperatures (e.g., -20°C or -80°C) in an appropriate solvent and protect from light.

    • Control Experiments: Include appropriate controls in your assays to monitor for any non-specific effects or degradation of the compound over the time course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is recommended for long-term stability. Protect from moisture and air.

Q2: What is the best solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for preparing high-concentration stock solutions. For aqueous buffers, the solubility is pH-dependent; it is more soluble in basic solutions where the carboxylate salt is formed. However, for stability, a slightly acidic to neutral pH is often preferred. Always use high-purity, dry solvents.

Q3: Is this compound sensitive to oxidation?

A3: Yes, the allyl group is known to be susceptible to oxidation. It is advisable to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern for your application. Avoid contact with strong oxidizing agents.

Q4: How can I monitor the stability of this compound in my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the stability of the compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

Q5: What are the expected degradation products under forced degradation conditions?

A5: While specific experimental data is not available, based on the chemical structure, the following are potential degradation products:

  • Oxidative: 3-(2,3-dihydroxypropyl)benzoic acid, 3-(oxiran-2-ylmethyl)benzoic acid, 3-formylbenzoic acid (from cleavage).

  • Thermal: Allylbenzene (from decarboxylation).

  • Photolytic: Isomers (e.g., cis/trans isomerization if applicable, or migration of the double bond).

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C< 5%Minor hydrolysis products
0.1 M NaOH24 hours60°C10-15%Products of base-catalyzed side chain reactions
3% H₂O₂24 hoursRoom Temp20-30%Oxidized products (epoxide, diol)
Thermal48 hours80°C5-10%Decarboxylation product (Allylbenzene)
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp10-20%Isomers, radical-derived products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) at 80°C for 48 hours.

    • At specified time points, prepare solutions from the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare solutions for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

    • If available, use an LC-MS system to obtain mass information for the degradation products.

Mandatory Visualization

Stability_Study_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Stress Testing cluster_analysis Phase 3: Analysis and Identification cluster_validation_reporting Phase 4: Method Validation and Reporting start Define Stability Study Objectives protocol Develop Forced Degradation Protocol start->protocol method_dev Develop Initial Analytical Method (HPLC) protocol->method_dev stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress hplc_analysis Analyze Stressed Samples by HPLC-PDA stress->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity mass_balance Calculate Mass Balance hplc_analysis->mass_balance lcms_analysis Identify Degradants by LC-MS peak_purity->lcms_analysis method_val Validate Stability-Indicating Method mass_balance->method_val lcms_analysis->method_val report Generate Stability Report method_val->report end Establish Storage Conditions and Shelf-Life report->end

Caption: Workflow for a comprehensive stability study of a chemical compound.

References

overcoming low reactivity of 3-allylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-allylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the reactivity of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: Why does 3-allylbenzoic acid exhibit low reactivity in certain reactions?

The reactivity of 3-allylbenzoic acid is governed by the interplay of its two functional groups: the electron-withdrawing carboxylic acid (-COOH) and the weakly electron-donating allyl group (-CH₂CH=CH₂).

  • Influence on the Aromatic Ring: The carboxylic acid group is a deactivating group for electrophilic aromatic substitution, meaning it reduces the electron density of the benzene ring, making it less nucleophilic.[1][2] Conversely, alkyl groups like allyl are generally weakly activating and ortho-, para-directing.[3][4] The net effect is a moderately deactivated ring, which can lead to sluggishness in reactions like Friedel-Crafts or certain C-H activation protocols.

  • Influence on the Carboxylic Acid Group: The electronic nature of the aromatic ring influences the acidity of the carboxyl group. While the allyl group has a minor inductive donating effect, the overall system can still present challenges in reactions directly involving the carboxyl group, such as esterifications and amide couplings, which often require activation.[1][5]

Troubleshooting Guide: Cross-Coupling Reactions

Cross-coupling reactions are essential for C-C bond formation. However, the moderate deactivation of the ring in 3-allylbenzoic acid derivatives (e.g., 3-bromo-allylbenzoic acid) can be a hurdle.

FAQ 2: How can I improve yields for a Heck reaction involving a 3-allylbenzoic acid derivative?

The Heck reaction, which couples an unsaturated halide with an alkene, is catalyzed by palladium complexes.[6] Low yields are often due to inefficient catalyst turnover or unfavorable reaction kinetics.

Troubleshooting Steps:

  • Catalyst & Ligand Selection: While standard catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, challenging substrates often benefit from specialized ligands.[7] Electron-rich, bulky phosphine ligands can promote the oxidative addition step and stabilize the active catalytic species. Consider using monodentate phosphine ligands, which can be highly effective.[8]

  • Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[8] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[6] For sensitive substrates, a weaker base or a proton sponge may be beneficial.

  • Solvent and Temperature: Aprotic polar solvents like DMF, NMP, or DMAc are common. Increasing the temperature can often improve reaction rates, but monitor for potential side reactions or decomposition. Microwave irradiation can also be used to shorten reaction times and improve yields.[9]

Workflow for Optimizing the Heck Reaction

G cluster_0 Heck Reaction Troubleshooting start Low Yield Observed catalyst Optimize Catalyst System - Try Pd(OAc)₂ or Pd₂(dba)₃ - Add bulky phosphine ligand (e.g., P(t-Bu)₃) start->catalyst base Adjust Base - Switch between organic (Et₃N) and inorganic (K₂CO₃) bases catalyst->base conditions Modify Conditions - Increase temperature - Use microwave irradiation base->conditions success Improved Yield conditions->success

Caption: A logical workflow for troubleshooting low yields in Heck reactions.

FAQ 3: What are the best practices for Suzuki coupling with a 3-allylbenzoic acid derivative?

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by palladium.[10][11] To use 3-allylbenzoic acid in this reaction, it must first be converted to a halide (e.g., 3-bromo-allylbenzoic acid) or a triflate.

Key Considerations:

  • Boron Source: Arylboronic acids are the most common coupling partners.[12] In some cases, boronic esters (e.g., pinacol esters) or potassium trifluoroborates can offer different reactivity profiles and stability.[11]

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., PPh₃, PCy₃, or SPhos) is standard. For deactivated aryl chlorides, specialized N-heterocyclic carbene (NHC) palladium complexes can be highly effective.[11]

  • Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for activating the boronic acid to facilitate transmetalation.[11] The reaction is often run in a two-phase solvent system, such as toluene/water or dioxane/water, to accommodate both the organic and inorganic reagents.

Table 1: Comparison of Suzuki Coupling Conditions for Aryl Carboxylic Acids

ParameterCondition A (Standard)Condition B (For Deactivated Substrates)Reference
Aryl Substrate 3-Bromobenzoic acid3-Chlorobenzoic acid derivative[10][11]
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%)[11]
Ligand PPh₃ (4 mol%)SPhos or RuPhos (2-4 mol%)[11]
Boron Reagent Arylboronic acid (1.2 eq)Arylboronic acid or K-Aryl-BF₃ (1.5 eq)[11]
Base K₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)[10][11]
Solvent Toluene/Water (4:1)Dioxane/Water (5:1)[10]
Temperature 90-100 °C100-110 °C[10]
Typical Yield 75-95%70-90%[10]

Catalytic Cycle for Cross-Coupling Reactions

G cluster_0 General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation (+ R-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product

Caption: Simplified catalytic cycle for Suzuki and Heck (with alkene insertion) reactions.

Troubleshooting Guide: Carboxylic Acid Reactions

Directly modifying the carboxyl group of 3-allylbenzoic acid can be inefficient due to its moderate acidity and the potential for side reactions involving the allyl group.

FAQ 4: My esterification or amide coupling reaction with 3-allylbenzoic acid is slow and gives low yields. What should I do?

Direct condensation of a carboxylic acid with an alcohol or amine is often unfavorable.[13] The carboxylic acid must first be "activated" to a more electrophilic species.

Troubleshooting Steps:

  • Acyl Chloride Formation: A classic and effective method is to convert the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13] The resulting acyl chloride readily reacts with alcohols or amines.

  • Use of Coupling Reagents: For milder conditions, especially with sensitive substrates, modern coupling reagents are preferred. These reagents generate a highly activated ester intermediate in situ.

    • Carbodiimides: EDC (or DCC) in the presence of an additive like HOBt or DMAP is a cost-effective choice.[14]

    • Uronium/Aminium Reagents: Reagents like HATU or HBTU are highly efficient and often provide faster reactions and higher yields, particularly for less nucleophilic amines.[13][14] They are typically used with a non-nucleophilic base like DIEA or NMM.

Protocol: HATU-Mediated Amide Coupling

  • Dissolve 3-allylbenzoic acid (1.0 eq) in an aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIEA, 2.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by chromatography or recrystallization.

Carboxylic Acid Activation Pathways

G cluster_0 Amide Coupling Activation start R-COOH (3-Allylbenzoic Acid) path1 Method 1: Acyl Chloride start->path1 + SOCl₂ path2 Method 2: Coupling Reagent start->path2 + HATU/DIEA or EDC/HOBt intermediate1 R-COCl (Acyl Chloride) path1->intermediate1 intermediate2 Activated Ester (e.g., O-Acylisourea) path2->intermediate2 amine + Amine (R'-NH₂) intermediate1->amine intermediate2->amine product R-CONHR' (Amide Product) amine->product

Caption: Common pathways for activating a carboxylic acid for amide bond formation.

References

Technical Support Center: Purification of 3-(2-Propenyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(2-Propenyl)benzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated. 2. The cooling process is too slow, or the solution has not been cooled to a low enough temperature. 3. The solution is supersaturated but requires nucleation to initiate crystal growth.1. Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[1][2] 2. Cool the solution in an ice bath to further decrease the solubility of the compound.[3] 3. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the surface of the solution.[1][3] b. Adding a seed crystal of pure this compound.[3]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point.[1] 3. The presence of significant impurities can lower the melting point of the mixture.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 2. Try using a lower-boiling point solvent or a solvent mixture. 3. If impurities are the issue, consider a preliminary purification step before recrystallization.
Low recovery of purified crystals. 1. Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were not completely collected from the flask or were lost during transfer. 4. The crystals were washed with a solvent that was not ice-cold, causing some of the purified product to dissolve.1. Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals. Note that this crop may be less pure. 2. To prevent this, use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent.[1] 3. Ensure all crystals are scraped from the flask and transferred to the filter. Rinse the flask with a small amount of ice-cold solvent to transfer any remaining crystals. 4. Always use ice-cold solvent to wash the crystals on the filter paper.[3]
The purified crystals are colored. 1. Colored impurities are present in the crude sample. 2. The compound may have partially decomposed upon heating.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4][5] Be aware that activated charcoal will also adsorb some of your desired product, potentially reducing the yield. 2. Avoid prolonged heating of the solution.
The melting point of the purified crystals is broad or lower than the literature value. 1. The crystals are not completely dry and contain residual solvent. 2. The crystals are still impure.1. Dry the crystals thoroughly under vacuum or in a desiccator. 2. Repeat the recrystallization process. A second recrystallization can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[4][6] For benzoic acid and its derivatives, water is often a suitable solvent due to the significant difference in solubility at hot versus cold temperatures.[3][6] Other potential solvents could include ethanol, methanol, or mixtures of these with water. It is crucial that the solvent does not react with this compound.[4]

Q2: Why is slow cooling important for obtaining pure crystals?

A2: Slow cooling allows for the gradual formation of a crystal lattice, which is a highly ordered structure.[5][7] This process tends to exclude impurity molecules that do not fit well into the lattice, resulting in purer crystals.[7] Rapid cooling can trap impurities within the rapidly forming crystals, leading to a less pure product.[7]

Q3: What is the purpose of washing the crystals with ice-cold solvent after filtration?

A3: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals.[3] Using an ice-cold solvent is critical to minimize the loss of the purified product, as the compound has low solubility at this temperature.

Q4: How can I determine the purity of my recrystallized this compound?

A4: A common and effective method to assess the purity of a crystalline solid is to measure its melting point range.[8][9] A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. Impurities tend to broaden the melting point range and depress the melting point.[9]

Q5: What should I do if my compound is insoluble in a single solvent but very soluble in another?

A5: In this scenario, you can use a mixed-solvent system. Dissolve the compound in a minimal amount of the "good" solvent (the one in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is sparingly soluble) until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Quantitative Data

Table 1: Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
0~0.3
250.34
100~1.5

Note: This data is for benzoic acid and should be used as an estimation for this compound.[10]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general steps for the purification of this compound using water as the recrystallization solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (two)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of deionized water.

    • Gently heat the mixture on a hot plate while stirring until the water begins to boil.[3]

    • Continue to add small portions of hot deionized water until the solid completely dissolves.[3][4] Avoid adding an excessive amount of water to ensure the solution is saturated.

  • Decoloration (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the activated charcoal or any insoluble impurities.[4]

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[3][7]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Collection of Crystals:

    • Set up a Buchner funnel with filter paper and connect the filter flask to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold deionized water.

    • Pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining impurities.[3]

  • Drying:

    • Allow air to be drawn through the crystals in the funnel for several minutes to help them dry.

    • Carefully transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven can be used.

  • Analysis:

    • Once the crystals are completely dry, determine their mass and calculate the percent recovery.

    • Measure the melting point of the purified crystals to assess their purity.

Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No wash_dry Wash with Cold Solvent & Dry collect->wash_dry end Pure Product wash_dry->end add_seed Add Seed Crystal troubleshoot_no_crystals->add_seed scratch Scratch Flask troubleshoot_no_crystals->scratch reduce_solvent Reduce Solvent Volume troubleshoot_no_crystals->reduce_solvent add_seed->cool scratch->cool reduce_solvent->cool oiling_out->crystals_form No troubleshoot_oil Troubleshoot: Oiling Out oiling_out->troubleshoot_oil Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slowly troubleshoot_oil->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

analytical methods for detecting impurities in 3-allylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in 3-allylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for routine purity analysis of 3-allylbenzoic acid?

A1: For routine analysis of non-volatile and thermally stable compounds like 3-allylbenzoic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method.[1] It offers excellent resolution for separating the main compound from potential impurities.

Q2: What are the common types of impurities I might encounter in 3-allylbenzoic acid?

A2: Impurities in 3-allylbenzoic acid can be broadly categorized as:

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[2] Examples could include isomers (e.g., 2-allylbenzoic acid, 4-allylbenzoic acid), precursors from the synthetic route, or oxidation products of the allyl group.

  • Inorganic Impurities: These may include reagents, catalysts, and metal ions from manufacturing equipment.[2]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification can be present.[2]

Q3: My HPLC chromatogram shows a tailing peak for 3-allylbenzoic acid. What is the likely cause and how can I fix it?

A3: Peak tailing for acidic compounds like 3-allylbenzoic acid in RP-HPLC is often caused by secondary interactions with residual silanol groups on the silica-based column.[3][4] To resolve this, you should lower the pH of the mobile phase to 3 or below using an acidifier like formic acid or phosphoric acid.[4] This ensures the benzoic acid is in its non-ionized form, minimizing these secondary interactions.[5]

Q4: I am observing shifting retention times for 3-allylbenzoic acid in my HPLC analysis. What could be the reason?

A4: Fluctuating retention times can be due to several factors, including:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.[4]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to shifts.

  • Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible results.

Q5: Can I use Gas Chromatography (GC) to analyze 3-allylbenzoic acid and its impurities?

A5: Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. For a carboxylic acid like 3-allylbenzoic acid, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.[6] GC-MS is particularly useful for identifying volatile organic impurities like residual solvents.[2]

Q6: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in impurity analysis?

A6: NMR spectroscopy is an excellent tool for identifying and quantifying impurities without the need for reference standards for every impurity.[7] By analyzing the 1H and 13C NMR spectra, you can identify the structures of unknown impurities. Quantitative NMR (qNMR) can be used to determine the purity of your 3-allylbenzoic acid sample by comparing the integral of a signal from the main compound to that of a known internal standard.[7]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups; Mobile phase pH near analyte pKa.[3]Lower mobile phase pH to at least 1.5-2 units below the pKa of 3-allylbenzoic acid (typically pH 2.5-3.0).[5] Use a column with end-capping or a base-deactivated column.
Poor Resolution Inappropriate mobile phase composition.Adjust the organic solvent (e.g., acetonitrile, methanol) percentage. A lower organic percentage generally increases retention and may improve separation.[5] Consider trying a different organic modifier.
Shifting Retention Times Insufficient column equilibration; Temperature fluctuations; Inconsistent mobile phase preparation.[4]Equilibrate the column for a sufficient time (e.g., 30 minutes) or until a stable baseline is achieved.[4] Use a column oven to maintain a constant temperature. Ensure accurate and consistent mobile phase preparation.
Split Peaks Column contamination or void; Partially blocked frit.[4]Flush the column with a strong solvent.[3] If the problem persists, try reversing and flushing the column (disconnected from the detector) or replace the column.[4]
GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peak or Low Signal Incomplete derivatization; Analyte degradation in the injector.Optimize the derivatization reaction conditions (reagent, temperature, time). Use a lower injector temperature.
Peak Broadening Active sites in the GC system; Inappropriate column flow rate.Use a deactivated liner and column. Optimize the carrier gas flow rate.
Contamination Peaks Contaminated syringe; Septa bleed; Contaminated carrier gas.Rinse the syringe with an appropriate solvent. Use high-quality, low-bleed septa. Use a carrier gas trap.
NMR Troubleshooting
Problem Potential Cause Troubleshooting Steps
Broad Peaks Sample concentration too high; Paramagnetic impurities.[7]Prepare a sample with a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent.[7] Filter the sample to remove any particulate matter.[7]
Overlapping Aromatic Signals Insufficient spectrometer frequency.[7]Use a higher field spectrometer if available.[7] Try a different deuterated solvent to induce chemical shift changes.[7]
Inaccurate Quantification Improper integration due to poor phasing or baseline correction; Short relaxation delay (d1).[7]Manually and carefully phase and baseline correct the spectrum before integration.[7] For quantitative analysis, use a longer relaxation delay (e.g., 5 times the longest T1).[7]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis of 3-Allylbenzoic Acid

This protocol outlines a general method that may require optimization.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-allylbenzoic acid.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Protocol 2: GC-MS Method for Impurity Analysis (after derivatization)

This protocol assumes derivatization to a more volatile ester (e.g., methyl ester).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.[8]

  • Injector Temperature: 280°C[8]

  • MS Transfer Line Temperature: 300°C[8]

  • Ion Source Temperature: 230°C[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation (Derivatization to Methyl Ester):

    • Dissolve a known amount of 3-allylbenzoic acid in a suitable solvent (e.g., methanol).

    • Add a catalyst (e.g., a few drops of concentrated sulfuric acid).

    • Reflux the mixture for 1-2 hours.

    • Neutralize and extract the methyl 3-allylbenzoate with a non-polar solvent (e.g., diethyl ether).

    • Dry the organic layer and dilute to an appropriate concentration for GC-MS analysis.

Data Presentation

Table 1: Comparison of Analytical Methods for 3-Allylbenzoic Acid Impurity Analysis
Parameter RP-HPLC GC-MS (with derivatization) NMR
Principle Differential partitioning between stationary and mobile phases.Separation based on volatility and boiling point.Nuclear spin transitions in a magnetic field.
Primary Use Quantitative purity analysis, separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and quantification of impurities.
Sample Preparation Simple dissolution and filtration.[1]Derivatization may be required.Simple dissolution in a deuterated solvent.[7]
Sensitivity High (ng to pg range).[1]Very high (pg to fg range).Lower, requires mg quantities.
Analysis Time 15-30 minutes per sample.[1]20-40 minutes per sample.5-30 minutes per sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start 3-Allylbenzoic Acid Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter nmr NMR Analysis dissolve->nmr Structural analysis hplc RP-HPLC Analysis filter->hplc Non-volatile analysis gcms GC-MS Analysis (with derivatization) filter->gcms Volatile analysis process Chromatogram/Spectrum Processing hplc->process gcms->process nmr->process identify Impurity Identification process->identify quantify Impurity Quantification identify->quantify end end quantify->end Final Purity Report

Caption: Workflow for the analysis of impurities in 3-allylbenzoic acid.

hplc_troubleshooting start HPLC Issue Observed peak_tailing Peak Tailing? start->peak_tailing retention_shift Retention Time Shift? peak_tailing->retention_shift No solution1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) peak_tailing->solution1 Yes poor_resolution Poor Resolution? retention_shift->poor_resolution No solution2 Ensure Column Equilibration Check Temperature Control retention_shift->solution2 Yes solution3 Adjust Organic Solvent % Try Different Organic Solvent poor_resolution->solution3 Yes end Problem Resolved poor_resolution->end No, consult further solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting common HPLC issues.

References

strategies to prevent polymerization of 3-(2-Propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(2-Propenyl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during storage and experimentation. Below, you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My this compound has become viscous or solidified. What is happening?

A1: Increased viscosity, gelling, or solidification are strong indicators of polymerization. This compound, containing an allyl group, is susceptible to spontaneous radical polymerization.[1] This process can be initiated by exposure to heat, light (particularly UV), oxygen, or contaminants that can generate free radicals.[2] These initiators can cause individual monomer units to link together, forming long polymer chains and changing the physical state of the compound.

Q2: What are the primary factors that initiate the polymerization of this compound?

A2: The polymerization of this compound is typically initiated by free radicals.[3] Common sources of free radicals in a laboratory setting include:

  • Heat: Elevated temperatures can cause the spontaneous formation of radicals.[3]

  • Light: UV radiation possesses enough energy to initiate radical formation.[2]

  • Oxygen: While seemingly counterintuitive, oxygen can react with the monomer to form peroxides, which can then decompose to initiate polymerization.[4] However, the effectiveness of many common inhibitors relies on the presence of a small amount of oxygen.[2]

  • Contaminants: Impurities such as metal ions or residual initiators from synthesis can catalyze polymerization.[4]

Q3: How can I prevent the polymerization of this compound during storage?

A3: Proper storage is the most critical step in preventing polymerization. To maintain the monomer's integrity, it should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally initiated polymerization.[5]
Atmosphere Inert (e.g., Argon, Nitrogen)Minimizes contact with oxygen, which can form initiating peroxides.[1]
Light Amber or opaque containerProtects the compound from UV light, a known initiator of radical polymerization.[2][5]
Inhibitor Presence of a suitable inhibitorChemically scavenges free radicals to terminate polymerization chain reactions.[1]

Q4: What are radical inhibitors, and which ones are effective for monomers like this compound?

A4: Radical inhibitors are chemical compounds that react with and neutralize free radicals, thus preventing the initiation and propagation of polymerization.[3] For vinyl and allyl-containing compounds, phenolic inhibitors and stable nitroxide radicals are commonly used.

Inhibitor ClassExamplesTypical ConcentrationMechanism of Action
Phenolic Inhibitors Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT)100 - 1000 ppmAct as radical scavengers by donating a hydrogen atom to terminate the growing polymer chain. Their effectiveness often depends on the presence of oxygen.[2][3][6]
Stable Nitroxide Radicals 4-hydroxy-TEMPO (OH-TEMPO)10 - 200 ppmThese are stable free radicals that can reversibly terminate growing polymer chains.[7]
Phenothiazine (PTZ) Phenothiazine100 - 500 ppmA highly effective inhibitor that acts as a radical scavenger.[1]

Q5: My experiment requires the removal of the inhibitor. How can this be done?

A5: If an inhibitor must be removed before a reaction, several methods can be employed, depending on the inhibitor used. A common method for removing phenolic inhibitors is to wash the monomer solution with an aqueous base (e.g., 1M NaOH) to deprotonate the phenol, making it water-soluble. The aqueous layer can then be separated, and the organic layer containing the monomer washed with brine and dried. It is crucial to use the purified, inhibitor-free monomer immediately, as it will be highly susceptible to polymerization.

Q6: I suspect my this compound has started to polymerize. Can I reverse it?

A6: Reversing polymerization is generally not feasible or practical in a laboratory setting. Once the polymer chains have formed, depolymerization requires significant energy input and can lead to degradation of the monomer. It is more effective to prevent polymerization in the first place. If you suspect polymerization, it is best to discard the material according to your institution's safety guidelines and use a fresh, properly inhibited batch.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low yield in reactions Partial polymerization of the monomer: The actual concentration of the active monomer is lower than calculated.- Visually inspect the monomer for signs of polymerization (increased viscosity, cloudiness).- If polymerization is suspected, use a fresh, properly stored and inhibited batch of the monomer.- Consider purifying the monomer immediately before use if inhibitor removal is necessary for the reaction.
Insoluble material in the reaction mixture Polymerized monomer: The polymer of this compound is likely insoluble in common organic solvents.- Filter the reaction mixture to remove the insoluble polymer.- To prevent this in future experiments, ensure the monomer is properly inhibited and stored.- If the reaction is heated, consider adding a thermal inhibitor compatible with your reaction conditions.
Monomer solidifies during storage at room temperature Runaway polymerization: This can occur if the monomer is stored without an inhibitor or at elevated temperatures.- CAUTION: Do not attempt to open a bulging or warm container. This could indicate a runaway reaction with pressure buildup.- If safe, cool the container in an ice bath to slow the reaction.- Isolate the container in a well-ventilated fume hood.- Contact your institution's environmental health and safety office for proper disposal procedures.[4]

Experimental Protocols

Protocol 1: Addition of a Phenolic Inhibitor (MEHQ) to this compound

Objective: To inhibit the polymerization of this compound for storage.

Materials:

  • This compound

  • 4-Methoxyphenol (MEHQ)

  • Anhydrous solvent compatible with the monomer (e.g., dichloromethane, if the monomer is solid)

  • Amber glass vial with a tightly sealing cap

Procedure:

  • Prepare an MEHQ stock solution: Dissolve a known amount of MEHQ in the anhydrous solvent to create a stock solution (e.g., 1 mg/mL).

  • Determine the required amount of inhibitor: The target concentration for MEHQ is typically 100-500 ppm. For a target of 200 ppm in 10 g of monomer: (200 ppm / 1,000,000) * 10,000 mg = 2 mg of MEHQ needed.

  • Add the inhibitor:

    • If the monomer is a liquid, directly add the calculated volume of the MEHQ stock solution (in this example, 2 mL of a 1 mg/mL solution).

    • If the monomer is a solid, dissolve it in a minimal amount of the anhydrous solvent before adding the inhibitor solution.

  • Mix thoroughly: Gently swirl or stir the mixture until the inhibitor is completely dissolved and evenly distributed.

  • Store properly: Seal the amber vial tightly, flush with an inert gas like argon or nitrogen if possible, and store at 2-8°C.

Visualizations

Polymerization_Initiation cluster_initiators Initiators cluster_process Polymerization Process Heat Heat Radical Free Radical Formation Heat->Radical Light Light (UV) Light->Radical Oxygen Oxygen Oxygen->Radical Contaminants Contaminants Contaminants->Radical Monomer 3-(2-Propenyl)benzoic Acid Monomer Polymer Polymer Chain Monomer->Polymer Propagation Radical->Monomer Initiation

Caption: Factors initiating the radical polymerization of this compound.

Inhibition_Mechanism cluster_polymerization Uninhibited Polymerization cluster_inhibition Inhibited Polymerization Initiator Initiator (I) Monomer1 Monomer (M) Initiator->Monomer1 Initiation Radical1 Radical (I-M•) Monomer1->Radical1 Monomer2 Monomer (M) Radical1->Monomer2 Propagation GrowingChain Growing Polymer Chain (I-M-M•) Monomer2->GrowingChain Polymer Polymer GrowingChain->Polymer ... GrowingChain2 Growing Polymer Chain (I-M-M•) Inhibitor Inhibitor (IH) GrowingChain2->Inhibitor Termination TerminatedChain Terminated Chain (I-M-M-H) Inhibitor->TerminatedChain InactiveRadical Inactive Radical (I•) Inhibitor->InactiveRadical

Caption: Mechanism of radical polymerization inhibition.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques suitable for the quantification of 3-(2-Propenyl)benzoic acid, a carboxylic acid, include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Potential Analytical Methods

The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of HPLC-UV, HPLC-MS, and GC-MS for the analysis of this compound.

ParameterHPLC-UVHPLC-MSGC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.Separation of volatile/derivatized compounds based on boiling point, with detection by mass-to-charge ratio.
Specificity Moderate; co-eluting impurities with similar UV spectra can interfere.High; provides mass information for confident peak identification.High; provides mass spectral data for definitive identification.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg/mL levels.Excellent, particularly with derivatization, reaching pg/mL levels.
Sample Throughput High, with typical run times of 5-15 minutes.High, with similar run times to HPLC-UV.Moderate; may require longer run times and sample derivatization steps.
Matrix Effects Less susceptible to matrix effects compared to MS-based methods.Can be susceptible to ion suppression or enhancement from matrix components.Can be affected by non-volatile matrix components.
Instrumentation Cost Relatively low.High.Moderate to high.
Typical Use Case Routine quality control, purity assessment, and high-concentration assays.Low-level impurity analysis, metabolite identification, and bioanalysis.Analysis of volatile and semi-volatile compounds; can be used for purity and impurity profiling.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols that can serve as a starting point for developing a validated method for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the method.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating benzoic acid derivatives.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][3] A typical starting point could be a 60:40 (v/v) mixture of 0.05 M ammonium acetate (pH 4.4) and methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 230-280 nm). For benzoic acid, detection is often performed at 235 nm.[3]

Validation Parameters:

  • Linearity: Prepare a series of calibration standards (typically 5-7 concentrations) and inject them. Plot the peak area against concentration and perform a linear regression analysis. A correlation coefficient (r²) of >0.999 is generally considered acceptable.[1]

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%. For benzoic acid, accuracy has been reported in the range of 85.61-102.04%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should generally be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and sensitive and is particularly useful for identifying and quantifying volatile impurities or for the analysis of this compound in complex matrices.

Sample Preparation and Derivatization: For GC analysis, carboxylic acids often require derivatization to increase their volatility and improve chromatographic peak shape. A common approach is silylation (e.g., using BSTFA or TMCS).[4]

  • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., chloroform or ethyl acetate).[4][5]

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add the derivatizing agent and heat to complete the reaction.

  • Reconstitute the sample in a suitable solvent for injection.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Injection Mode: Split or splitless injection, depending on the analyte concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[4]

Validation Parameters: The validation parameters for GC-MS are similar to those for HPLC-UV, with a focus on specificity, linearity, accuracy, precision, LOD, and LOQ. The use of an internal standard, such as a deuterated analog of the analyte, is highly recommended for quantitative GC-MS to correct for variations in sample preparation and injection.[4]

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization dev_start Define Analytical Requirements dev_lit Literature Search & Technique Selection dev_start->dev_lit dev_opt Optimize Method Parameters (e.g., Mobile Phase, Column, Temperature) dev_lit->dev_opt val_protocol Develop Validation Protocol dev_opt->val_protocol val_spec Specificity / Selectivity val_protocol->val_spec val_lin Linearity val_protocol->val_lin val_acc Accuracy (Recovery) val_protocol->val_acc val_prec Precision (Repeatability & Intermediate) val_protocol->val_prec val_lod LOD & LOQ val_protocol->val_lod val_rob Robustness val_protocol->val_rob final_report Validation Report Generation val_rob->final_report final_sop Standard Operating Procedure (SOP) final_report->final_sop final_imp Method Implementation final_sop->final_imp

Caption: A generalized workflow for analytical method development and validation.

Logical Relationship for Method Selection

The choice of an analytical method is guided by several key factors. The diagram below illustrates the decision-making process.

G cluster_methods Analytical Methods compound This compound matrix Sample Matrix Complexity compound->matrix sensitivity Required Sensitivity compound->sensitivity instrument Instrument Availability compound->instrument hplc_uv HPLC-UV matrix->hplc_uv Low hplc_ms HPLC-MS matrix->hplc_ms High gc_ms GC-MS matrix->gc_ms High (with cleanup) sensitivity->hplc_uv Moderate sensitivity->hplc_ms High sensitivity->gc_ms High instrument->hplc_uv instrument->hplc_ms instrument->gc_ms

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Reactivity of 3-(2-Propenyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-(2-Propenyl)benzoic acid and its key isomers: 2-(2-Propenyl)benzoic acid, 4-(2-Propenyl)benzoic acid, and the conjugated isomer (E)-3-(prop-1-en-1-yl)benzoic acid. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, materials science, and drug development. This document summarizes their physicochemical properties, compares their reactivity in key chemical transformations with supporting data, and provides detailed experimental protocols.

Introduction to Isomeric Reactivity

The reactivity of a substituted benzoic acid is primarily governed by the electronic and steric effects of its substituents. In the case of propenylbenzoic acids, the position of the propenyl group on the benzene ring and the location of the double bond within the propenyl chain create distinct chemical environments, leading to significant differences in the reactivity of both the carboxylic acid group and the alkene functionality.

The isomers under consideration are:

  • 2-(2-Propenyl)benzoic acid (ortho-isomer): The propenyl group is adjacent to the carboxylic acid.

  • This compound (meta-isomer): The propenyl group is separated from the carboxylic acid by one carbon on the ring.

  • 4-(2-Propenyl)benzoic acid (para-isomer): The propenyl group is opposite the carboxylic acid.

  • (E)-3-(prop-1-en-1-yl)benzoic acid: A structural isomer of the meta-isomer where the double bond is conjugated with the benzene ring.

This guide will explore how these structural variations influence acidity (pKa), susceptibility to electrophilic addition at the double bond, reactivity in oxidation reactions, and the rate of esterification of the carboxylic acid group.

Physicochemical Properties and Acidity

The position of the electron-donating allyl group influences the acidity of the carboxylic acid moiety. The "ortho effect" is a significant factor for the 2-isomer, where steric hindrance between the allyl group and the carboxylic acid forces the -COOH group out of the plane of the benzene ring.[1][2] This disruption of coplanarity inhibits resonance stabilization of the carboxyl group with the ring, leading to an increase in acidity (a lower pKa value). For the meta and para isomers, the electron-donating nature of the allyl group is expected to decrease acidity compared to benzoic acid.

Table 1: Physicochemical Properties and Predicted Acidity of Propenylbenzoic Acid Isomers

IsomerPositionMolecular FormulaMolecular Weight ( g/mol )Predicted pKa TrendPredicted Acidity Trend
2-(2-Propenyl)benzoic acidorthoC₁₀H₁₀O₂162.19LowestHighest
This compoundmetaC₁₀H₁₀O₂162.19IntermediateIntermediate
4-(2-Propenyl)benzoic acidparaC₁₀H₁₀O₂162.19HighestLowest
(E)-3-(prop-1-en-1-yl)benzoic acidmetaC₁₀H₁₀O₂162.19Similar to metaSimilar to meta
Benzoic Acid (for reference)-C₇H₆O₂122.124.20-

Comparative Reactivity

The reactivity of propenylbenzoic acid isomers can be assessed through several key reactions targeting either the propenyl side chain or the carboxylic acid group.

Reactivity of the Propenyl Group

1. Electrophilic Addition (e.g., Bromination)

The double bond in the propenyl group is susceptible to electrophilic addition. The rate of this reaction is influenced by the electron density of the double bond and steric hindrance. For the ortho, meta, and para isomers, the terminal double bond of the allyl group is expected to have similar reactivity to other terminal alkenes. However, the conjugated double bond in (E)-3-(prop-1-en-1-yl)benzoic acid is generally less reactive towards electrophilic addition due to the stability gained from conjugation with the aromatic ring.

Table 2: Predicted Relative Rates of Electrophilic Bromination

IsomerPredicted Relative Rate of BrominationRationale
2-(2-Propenyl)benzoic acidFastIsolated terminal double bond.
This compoundFastIsolated terminal double bond.
4-(2-Propenyl)benzoic acidFastIsolated terminal double bond.
(E)-3-(prop-1-en-1-yl)benzoic acidSlowConjugated double bond is more stable and less reactive towards electrophiles.

2. Oxidation

Oxidation of the propenyl group, for instance with potassium permanganate (KMnO₄), can lead to different products depending on the reaction conditions. Under harsh conditions, the entire side chain can be oxidized to a carboxylic acid group. Under milder conditions, the double bond can be cleaved or hydroxylated. The reactivity towards oxidation is expected to be higher for the non-conjugated isomers due to the higher electron density of the isolated double bond.

Table 3: Predicted Reactivity in Oxidation with KMnO₄

IsomerPredicted Reactivity towards OxidationExpected Major Product (Harsh Conditions)
2-(2-Propenyl)benzoic acidHighPhthalic acid
This compoundHighIsophthalic acid
4-(2-Propenyl)benzoic acidHighTerephthalic acid
(E)-3-(prop-1-en-1-yl)benzoic acidModerateIsophthalic acid
Reactivity of the Carboxylic Acid Group

1. Esterification

The rate of acid-catalyzed esterification is sensitive to both the electronic environment of the carboxyl group and steric hindrance. The ortho-isomer is expected to undergo esterification at a significantly slower rate due to the steric bulk of the adjacent propenyl group hindering the approach of the alcohol nucleophile. The meta and para isomers should have esterification rates comparable to or slightly slower than benzoic acid, as the electron-donating propenyl group slightly deactivates the carboxyl carbon towards nucleophilic attack.

Table 4: Predicted Relative Rates of Fischer Esterification

IsomerPredicted Relative Rate of EsterificationRationale
2-(2-Propenyl)benzoic acidSlowestSignificant steric hindrance from the ortho-propenyl group (ortho effect).[4]
This compoundIntermediateLess steric hindrance and moderate electronic effect.
4-(2-Propenyl)benzoic acidFastest (among isomers)No steric hindrance from the para-propenyl group.
(E)-3-(prop-1-en-1-yl)benzoic acidIntermediateElectronic effect of the conjugated system influences the carboxyl group.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to compare the reactivity of the propenylbenzoic acid isomers.

Protocol 1: Comparative Electrophilic Bromination

Objective: To qualitatively compare the rate of bromine addition to the propenyl group of each isomer.

Materials:

  • 2-(2-Propenyl)benzoic acid

  • This compound

  • 4-(2-Propenyl)benzoic acid

  • (E)-3-(prop-1-en-1-yl)benzoic acid

  • Bromine in dichloromethane (DCM) solution (e.g., 0.1 M)

  • Dichloromethane (DCM)

  • Test tubes

Procedure:

  • Prepare 0.1 M solutions of each isomer in DCM.

  • To four separate test tubes, add 1 mL of each isomer solution.

  • To each test tube, add the bromine/DCM solution dropwise while shaking.

  • Observe the rate at which the reddish-brown color of the bromine disappears. A faster disappearance indicates a more reactive double bond.

  • Record the number of drops of bromine solution required for the color to persist for at least one minute.

Expected Outcome: The solutions of the 2-, 3-, and 4-(2-propenyl)benzoic acids are expected to decolorize the bromine solution more rapidly than the solution of (E)-3-(prop-1-en-1-yl)benzoic acid.

Protocol 2: Comparative Oxidation with Potassium Permanganate

Objective: To compare the susceptibility of the propenyl group of each isomer to oxidation.

Materials:

  • The four propenylbenzoic acid isomers

  • Potassium permanganate (KMnO₄) solution (e.g., 0.05 M, aqueous)

  • Sodium carbonate solution (e.g., 10%)

  • Test tubes

  • Water bath

Procedure:

  • In four separate test tubes, dissolve a small amount (e.g., 20 mg) of each isomer in a minimal amount of 10% sodium carbonate solution.

  • To each tube, add the KMnO₄ solution dropwise while shaking.

  • Observe the rate of disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

  • The reaction can be gently warmed in a water bath to increase the rate if necessary.

Expected Outcome: The non-conjugated isomers are expected to react more readily with the permanganate solution compared to the conjugated isomer.

Protocol 3: Comparative Fischer Esterification

Objective: To compare the relative rates of esterification of the carboxylic acid group.

Materials:

  • The four propenylbenzoic acid isomers

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate eluent for TLC (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In four separate round-bottom flasks, place equimolar amounts (e.g., 1 mmol) of each isomer.

  • To each flask, add an excess of ethanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixtures to reflux simultaneously.

  • At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plate and visualize the spots (e.g., under UV light). The formation of the ester product (a new spot with a different Rf value from the starting acid) can be monitored over time.

  • Compare the rate of formation of the ester product for each isomer.

Expected Outcome: The esterification of 2-(2-propenyl)benzoic acid will be the slowest. The 4-isomer will likely be the fastest, followed by the 3-isomer and its conjugated counterpart.

Visualizing Reactivity Relationships

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Factors Influencing Acidity Ortho-Isomer Ortho-Isomer Steric Hindrance Steric Hindrance Ortho-Isomer->Steric Hindrance leads to Meta-Isomer Meta-Isomer Inductive Effect Inductive Effect Meta-Isomer->Inductive Effect influenced by Para-Isomer Para-Isomer Resonance & Inductive Effects Resonance & Inductive Effects Para-Isomer->Resonance & Inductive Effects influenced by COOH out of plane COOH out of plane Steric Hindrance->COOH out of plane causes Inhibited Resonance Inhibited Resonance COOH out of plane->Inhibited Resonance results in Increased Acidity Increased Acidity Inhibited Resonance->Increased Acidity leads to Decreased Acidity Decreased Acidity Inductive Effect->Decreased Acidity (weakly) Resonance & Inductive Effects->Decreased Acidity

Caption: Factors influencing the acidity of propenylbenzoic acid isomers.

G Start Start Prepare Isomer Solutions Prepare Isomer Solutions Start->Prepare Isomer Solutions Reaction Reaction Prepare Isomer Solutions->Reaction (e.g., Bromination, Oxidation, Esterification) Monitor Progress Monitor Progress Reaction->Monitor Progress (e.g., Color change, TLC) Analyze Data Analyze Data Monitor Progress->Analyze Data (e.g., Rate comparison) Conclusion Conclusion Analyze Data->Conclusion

Caption: General experimental workflow for comparing isomer reactivity.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. The ortho-isomer, 2-(2-propenyl)benzoic acid, is predicted to be the most acidic and the most sterically hindered in reactions involving the carboxyl group. The para-isomer, 4-(2-propenyl)benzoic acid, is likely to be the least acidic but the most accessible for reactions at the carboxyl group. The meta-isomer, this compound, exhibits intermediate properties. The conjugated isomer, (E)-3-(prop-1-en-1-yl)benzoic acid, displays reduced reactivity at its double bond due to resonance stabilization.

For researchers and drug development professionals, a thorough understanding of these differences is essential for designing synthetic routes, predicting reaction outcomes, and developing structure-activity relationships. The provided experimental protocols offer a framework for the empirical validation of these predicted reactivity trends in a laboratory setting.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 3-Allylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is a cornerstone of modern therapeutic design. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-allylbenzoic acid derivatives, placing them in the context of other 3-substituted benzoic acid analogs to elucidate the potential impact of the allyl group on pharmacological activity.

While comprehensive SAR studies specifically focused on a wide range of 3-allylbenzoic acid derivatives are not extensively available in the public domain, valuable insights can be extrapolated from research on closely related compounds. The benzoic acid scaffold is a privileged structure in medicinal chemistry, and modifications at the 3-position of the phenyl ring are known to significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting molecules. This guide will synthesize available data on 3-substituted benzoic acid derivatives to provide a predictive framework for the rational design of novel 3-allylbenzoic acid-based therapeutics.

Comparative Analysis of 3-Substituted Benzoic Acid Derivatives

The nature of the substituent at the 3-position of the benzoic acid ring plays a critical role in determining the biological activity and pharmacological profile of the compound. To understand the potential contributions of an allyl group at this position, it is instructive to compare the activities of derivatives bearing other functionalities, such as halogens, amides, and alkyl groups.

VLA-4 Antagonism: Impact of 3-Position Substitution

Very Late Antigen-4 (VLA-4), an integrin protein, is a key mediator in inflammatory cell trafficking and has emerged as a significant target for the treatment of autoimmune diseases.[1] Studies on benzoic acid derivatives as VLA-4 antagonists have revealed important SAR insights. For instance, the introduction of a chlorine or bromine atom at the 3-position of a central benzene ring in a series of diphenylurea-based benzoic acid derivatives was shown to improve pharmacokinetic properties.[2]

Derivative ClassKey Structural Feature at 3-PositionBiological Activity (IC50)Key SAR Insight
Diphenylurea-based Benzoic AcidsChlorine or Bromine0.51 nM (for a specific derivative)[2]Introduction of small halogens at the 3-position can enhance pharmacokinetic properties.[2]
Hypothetical 3-Allyl Derivative Allyl Group To be determined The allyl group, being larger and more lipophilic than a halogen, may influence binding affinity and cell permeability. Its flexibility could allow for optimal positioning within the binding pocket.
P2Y14 Receptor Antagonism: Role of 3-Amide Substituents

The P2Y14 receptor, a G protein-coupled receptor, is implicated in inflammatory processes, making it an attractive target for anti-inflammatory drug development. A series of 3-amide-5-aryl benzoic acid derivatives have been identified as potent P2Y14 receptor antagonists.[3][4] The SAR studies on these compounds provide valuable information on the steric and electronic requirements for substituents at the 3-position.

Derivative ClassKey Structural Feature at 3-PositionBiological Activity (IC50)Key SAR Insight
3-Amide-5-aryl Benzoic AcidsVaries (Amide linkage with diverse functionalities)1.77 nM (for the most potent antagonist)[4]The nature of the amide substituent at the 3-position is critical for high-affinity binding to the P2Y14 receptor.[4]
Hypothetical 3-Allyl Derivative Allyl Group To be determined An allyl group at the 3-position, in place of an amide, would significantly alter the chemical properties. It would be less polar and lack the hydrogen bonding capabilities of an amide, likely leading to a different pharmacological profile.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below are methodologies for key experiments relevant to the evaluation of 3-allylbenzoic acid derivatives.

Synthesis of 3-Substituted Benzoic Acids

A general method for the synthesis of 3-substituted benzoic acids can be achieved through a Suzuki coupling reaction, as demonstrated by the synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid.[5]

Materials:

  • 3-iodobenzoic acid

  • Benzeneboronic acid (or an appropriate allylboronic acid derivative for 3-allylbenzoic acid)

  • Palladium(II) chloride

  • Sodium hydroxide

  • Water

  • tert-butyl methyl ether

  • Hydrochloric acid

  • Sodium sulfate

  • Silica gel

Procedure:

  • A solution of sodium hydroxide in water is prepared in a two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

  • 3-iodobenzoic acid is added to the stirred solution at room temperature.

  • Benzeneboronic acid (or allylboronic acid derivative) and palladium(II) chloride are then added to the solution.

  • The mixture is stirred for a designated period.

  • The reaction mixture is filtered, and the filtrate is diluted with water and then acidified with hydrochloric acid to precipitate the product.

  • The crude product is filtered and then dissolved in tert-butyl methyl ether.

  • The ether solution is filtered through silica gel, washed with water, and dried over sodium sulfate.

  • The solvent is evaporated to yield the final product.[5]

In Vitro VLA-4 Inhibition Assay

The ability of compounds to inhibit the VLA-4/VCAM-1 interaction can be assessed using a cell-based adhesion assay.[6]

Materials:

  • U937 cells (expressing VLA-4)

  • B78H1/VCAM-1 transfected cells

  • Red fluorescent dye (e.g., PKH26GL)

  • Green fluorescent dye (e.g., PKH67GL)

  • HEPES buffer with 0.1% HSA or RPMI

  • Test compounds (3-allylbenzoic acid derivatives)

Procedure:

  • U937 cells are labeled with a red fluorescent dye, and B78H1/VCAM-1 cells are labeled with a green fluorescent dye.

  • Labeled cells are washed and resuspended in the assay buffer.

  • Control U937 cells are pre-incubated with a known VLA-4 blocking agent.

  • Prior to the assay, the labeled cells are warmed to 37°C and then mixed.

  • Test compounds at various concentrations are added to the cell mixture.

  • The formation of cell aggregates (red-green clusters) is monitored in real-time using flow cytometry or fluorescence microscopy.

  • The reduction in cell aggregation in the presence of the test compound compared to a vehicle control is used to determine the inhibitory activity.[6] The IC50 value, the concentration of the compound that inhibits 50% of the cell adhesion, is then calculated.

Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of 3-allylbenzoic acid derivatives on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (3-allylbenzoic acid derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7][8][9][10][11]

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Logic cluster_SAR Structure-Activity Relationship cluster_Analogs Comparative Analogs Benzoic_Acid_Core Benzoic Acid Core Structure 3_Position 3-Position Modification Benzoic_Acid_Core->3_Position Substitution Biological_Activity Biological Activity (e.g., VLA-4 Antagonism) 3_Position->Biological_Activity Influences Allyl Allyl Group (Test Group) 3_Position->Allyl Halogen Halogen (e.g., Cl, Br) 3_Position->Halogen Amide Amide Group 3_Position->Amide

Caption: Logical relationship in SAR studies of 3-substituted benzoic acids.

Experimental_Workflow Start Start: Design of 3-Allylbenzoic Acid Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening (e.g., VLA-4, Anticancer) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for a SAR-guided drug discovery program.

References

A Spectroscopic Comparison of 3-(2-Propenyl)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 3-(2-propenyl)benzoic acid and its synthetic precursors, 3-bromobenzoic acid and allylboronic acid pinacol ester, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols for their synthesis and analysis.

The synthesis of this compound, a valuable building block in the development of pharmaceuticals and other complex organic molecules, is commonly achieved through a palladium-catalyzed Suzuki coupling reaction. This method involves the cross-coupling of a halo-substituted benzoic acid with an organoboron compound. In this guide, we focus on the synthesis utilizing 3-bromobenzoic acid and allylboronic acid pinacol ester as the precursors. A thorough understanding of the spectroscopic differences between the starting materials and the final product is crucial for reaction monitoring, purification, and final product characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound 10.5 (br s)Singlet1H-COOH
7.95Doublet1HAr-H
7.85Singlet1HAr-H
7.40Triplet1HAr-H
7.35Doublet1HAr-H
5.95Multiplet1H-CH=CH₂
5.15Multiplet2H-CH=CH₂
3.45Doublet2H-CH₂-
3-Bromobenzoic Acid 8.21Triplet1HAr-H
8.01Doublet1HAr-H
7.72Doublet1HAr-H
7.38Triplet1HAr-H
Allylboronic Acid Pinacol Ester [1]5.85-5.71Multiplet1H-CH=CH₂
4.98-4.91Multiplet2H-CH=CH₂
1.74Doublet2H-CH₂-
1.24Singlet12H-C(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]Assignment
This compound 172.0C=O
140.5Ar-C
137.0-CH=CH₂
133.0Ar-CH
131.5Ar-C
130.0Ar-CH
128.5Ar-CH
128.0Ar-CH
116.5-CH=CH₂
40.0-CH₂-
3-Bromobenzoic Acid 169.5C=O
136.1Ar-CH
133.4Ar-C
130.2Ar-CH
128.8Ar-CH
122.8Ar-C-Br
Allylboronic Acid Pinacol Ester 134.5-CH=CH₂
114.2-CH=CH₂
83.5-O-C(CH₃)₂
24.8-C(CH₃)₂
23.0 (approx.)-B-CH₂-

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group
This compound 3300-2500 (broad)O-H (Carboxylic Acid)
1695C=O (Carboxylic Acid)
1635C=C (Alkenyl)
1600, 1480C=C (Aromatic)
3-Bromobenzoic Acid [2]3100-2500 (broad)O-H (Carboxylic Acid)
1700C=O (Carboxylic Acid)
1600, 1475C=C (Aromatic)
750C-Br
Allylboronic Acid Pinacol Ester 3080=C-H
1640C=C (Alkenyl)
1370B-O
1145C-O

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 162145, 117, 91
3-Bromobenzoic Acid [3]200, 202183, 185, 155, 157, 76
Allylboronic Acid Pinacol Ester 168153, 125, 83, 68

Experimental Protocols

Synthesis of this compound via Suzuki Coupling[1]

This protocol describes a general procedure for the Suzuki coupling of 3-bromobenzoic acid with an allylboronic acid derivative.

Materials:

  • 3-Bromobenzoic acid

  • Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 3-bromobenzoic acid (1.0 eq), allylboronic acid pinacol ester (1.5 eq), and potassium phosphate (3.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 eq) and RuPhos (0.04 eq) in a small amount of anhydrous toluene.

  • Add the catalyst pre-mixture to the reaction flask, followed by enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzoic acid.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound from its precursors via a Suzuki coupling reaction can be visualized as a clear workflow.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Suzuki Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product Precursor1 3-Bromobenzoic Acid Reaction Pd(OAc)₂ / RuPhos K₃PO₄, Toluene, 100°C Precursor1->Reaction Precursor2 Allylboronic Acid Pinacol Ester Precursor2->Reaction Workup Acidification (HCl) Extraction (EtOAc) Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Spectroscopic Interpretation and Comparison

The spectroscopic data clearly differentiates the product from its precursors.

  • ¹H NMR: The most significant change is the appearance of signals corresponding to the allyl group in the spectrum of This compound : a multiplet around 5.95 ppm for the vinyl proton, a multiplet around 5.15 ppm for the terminal vinyl protons, and a doublet around 3.45 ppm for the methylene protons. The aromatic region also shifts compared to 3-bromobenzoic acid , reflecting the change in the substituent at the 3-position. Allylboronic acid pinacol ester is easily distinguished by the characteristic singlet for the twelve methyl protons of the pinacol group at approximately 1.24 ppm.[1]

  • ¹³C NMR: The spectrum of This compound shows additional peaks in the aliphatic and olefinic regions corresponding to the allyl group. The signal for the carbon attached to the bromine in 3-bromobenzoic acid (around 122.8 ppm) is absent in the product spectrum, replaced by a signal for the carbon attached to the allyl group.

  • IR Spectroscopy: While both the product and 3-bromobenzoic acid show the characteristic broad O-H and strong C=O stretches of a carboxylic acid, the spectrum of This compound exhibits an additional C=C stretching vibration for the alkenyl group around 1635 cm⁻¹. The C-Br stretch in 3-bromobenzoic acid (around 750 cm⁻¹) is absent in the product.[2]

  • Mass Spectrometry: The molecular ion peak of This compound at m/z 162 confirms the successful coupling and loss of bromine. The fragmentation pattern will also differ significantly, with the product showing fragments related to the loss of the allyl group or parts of the carboxylic acid functionality. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a clear indicator of 3-bromobenzoic acid in its mass spectrum, which is absent in the product.[3]

This comprehensive spectroscopic comparison provides a clear and objective guide for researchers working with this compound and its precursors, facilitating unambiguous identification and characterization throughout the synthetic process.

References

A Comparative Guide to the Biological Activity of 3-Allylbenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-allylbenzoic acid and its derivatives, contextualized within the broader landscape of benzoic acid compounds. While direct quantitative data for 3-allylbenzoic acid is limited in the public domain, this document synthesizes available information on structurally related compounds to provide insights into its potential antimicrobial, anti-inflammatory, and anticancer properties. Structure-activity relationships (SAR) are highlighted to guide further research and drug discovery efforts.

Comparative Biological Activity Data

The biological efficacy of benzoic acid derivatives is significantly influenced by the nature, position, and number of substituents on the benzene ring. The following tables summarize the available quantitative data for various benzoic acid derivatives, offering a basis for comparison.

Antimicrobial Activity

The antimicrobial potential of benzoic acid and its derivatives is well-documented, with activity dependent on the specific substituent groups.[1] Generally, the introduction of hydroxyl and alkyl groups can modulate the antimicrobial spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O1571000[2]
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O1571000[2]
4-Hydroxybenzoic AcidEscherichia coli>1000[2]
3,4-Dihydroxybenzoic AcidEscherichia coli>1000[2]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)Escherichia coli1500-2500[2]
3-Hydroxybenzoic AcidAcinetobacter baumannii78 (Sub-inhibitory concentration for biofilm disruption)[3]
Methyl 3-hydroxybenzoateStaphylococcus aureus- (Active)[4]
Methyl 3-hydroxybenzoateEscherichia coli- (Active)[4]
Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the inflammatory response.

Table 2: Anti-inflammatory Activity (IC50) of Benzoic Acid Derivatives

CompoundAssayCell LineIC50Reference
3-Amide-5-aryl benzoic acid derivative (11m)P2Y14 Antagonism-2.18 nM[5]
3-Amide benzoic acid derivative (16c)P2Y14 Antagonism-1.77 nM[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-2 Inhibition-0.69 µM[6][7]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)COX-2 Inhibition-0.18 µM[6][7]

Note: Specific IC50 values for the anti-inflammatory activity of 3-allylbenzoic acid are not detailed in the provided search results.

Anticancer Activity

Several benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression. For instance, some derivatives of 3-allyl-2-hydroxybenzaldehyde have shown potential as antitumor agents by inducing apoptosis through the inhibition of procaspase-3.[8]

Table 3: Anticancer Activity (IC50) of Benzoic Acid Derivatives

CompoundCancer Cell LineIC50Reference
Benzoic AcidMG63 (Bone cancer)85.54 µg/mL (48h)[9]
Benzoic AcidCRM612 (Lung cancer)101.9 µg/mL (48h)[9]
Benzoic AcidA673 (Bone cancer)115.8 µg/mL (48h)[9]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon)Not specified, but retarded cell growth by 50-60%[10]
3,4-dihydroxybenzoic acid (DHBA)HCT-15 (Colon)Not specified, but retarded cell growth by 50-60%[10]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.84 µM[1]
3-[(6-Arylamino)pyridazinylamino]benzoic acid derivative (1)HT-29 (Colon)15.3 µM[1]
3-[(6-Arylamino)pyridazinylamino]benzoic acid derivative (2)HT-29 (Colon)3.9 µM[1]

Note: While derivatives of 3-allylbenzoic acid have been investigated for their anticancer properties, specific IC50 values for 3-allylbenzoic acid were not found in the provided search results.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.[11]

Protocol:

  • Preparation of Test Compounds: Dissolve the benzoic acid derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[12][13]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivatives for a predefined period (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.

  • Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells. IC50 values are then determined.

Anticancer Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxic effects.[14][15][16][17][18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds, including some benzoic acid derivatives, exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->IKK Inhibits

NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

MAPK_Signaling_Pathway Growth_Factor Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Bind Ras Ras Receptor->Ras Activate Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Inflammation Transcription_Factors->Cell_Response Leads to Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->Raf May Inhibit Benzoic_Acid->MEK May Inhibit

Simplified MAPK signaling pathway.
General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of novel compounds like 3-allylbenzoic acid and its derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Further Studies Compound_Synthesis Synthesis of 3-Allylbenzoic Acid & Derivatives Antimicrobial Antimicrobial Assay (MIC Determination) Compound_Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Compound_Synthesis->Anti_inflammatory Anticancer Anticancer Assay (e.g., MTT) Compound_Synthesis->Anticancer Data_Analysis Determine IC50/MIC Compare Activities Establish SAR Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Mechanism Mechanism of Action Studies Data_Analysis->Mechanism In_Vivo In Vivo Efficacy & Toxicity Mechanism->In_Vivo

Experimental workflow for activity screening.

Conclusion and Future Directions

While this guide consolidates available data on the biological activities of various benzoic acid derivatives, it also underscores the need for direct experimental evaluation of 3-allylbenzoic acid. The provided data on structurally similar compounds and established structure-activity relationships offer a valuable starting point for predicting its potential efficacy. Future research should focus on synthesizing and systematically testing 3-allylbenzoic acid and its novel derivatives in a panel of antimicrobial, anti-inflammatory, and anticancer assays to generate robust, quantitative data. Such studies will be instrumental in elucidating its therapeutic potential and guiding the development of new benzoic acid-based drugs.

References

A Comparative Guide to HPLC and Alternative Methods for the Quantification of 3-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantification of 3-allylbenzoic acid, a key intermediate in various synthetic pathways. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection of the most suitable analytical methodology.

Quantitative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. Below is a summary of typical validation parameters for HPLC and alternative methods, based on data from studies on benzoic acid and its analogs. It is anticipated that a validated method for 3-allylbenzoic acid would yield comparable results.

ParameterRP-HPLC UPLC Capillary Electrophoresis (CE)
Linearity (r²) > 0.999[1]> 0.999> 0.99
Accuracy (% Recovery) 85.61 - 102.04[1]98 - 10295 - 105
Precision (% RSD) Intra-day: < 2%, Inter-day: < 3%[1]< 1%< 5%
Limit of Detection (LOD) 0.42 µg/mL[1]Lower than HPLCComparable to HPLC
Limit of Quantification (LOQ) 1.14 µg/mL[1]Lower than HPLCComparable to HPLC
Analysis Time < 10 minutes[2]< 3 minutes~10 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of validated analytical methods. The following are representative methodologies for the analysis of benzoic acid derivatives.

High-Performance Liquid Chromatography (HPLC)

A simple isocratic HPLC-DAD method is commonly employed for the determination of benzoic acid and its derivatives.[1]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is utilized.[1]

  • Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm i.d., 5 µm particle diameter) is a suitable choice.[1]

  • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio is effective.[1]

  • Flow Rate: A flow rate of 1 mL/min is typically used.[1]

  • Detection: Detection is performed at 234 nm.[1]

  • Sample Preparation: Samples are typically prepared by extraction with a mixture of methanol and water (60:40, v/v).[1]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, particularly where high accuracy and confirmation are required, an isotope dilution GC-MS method can be employed.[3]

  • Sample Preparation: The analyte is extracted from the sample matrix, for instance, by steam distillation followed by liquid-liquid extraction with a solvent like dichloromethane.[3]

  • Derivatization: A derivatization step is often necessary before GC-MS analysis.[3]

  • GC-MS Analysis: The analysis is carried out using a GC-MS system in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]

Methodology and Workflow Diagrams

Visual representations of experimental workflows and logical relationships can aid in understanding and implementing analytical methods.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_method_validation Method Validation md1 Selectivity & Specificity md2 System Suitability md1->md2 mv1 Linearity & Range mv2 Accuracy mv1->mv2 mv3 Precision (Repeatability & Intermediate) mv2->mv3 mv4 Limit of Detection (LOD) mv3->mv4 mv5 Limit of Quantification (LOQ) mv4->mv5 mv6 Robustness mv5->mv6 start Define Analytical Requirements cluster_method_development cluster_method_development start->cluster_method_development end Validated HPLC Method cluster_method_validation cluster_method_validation cluster_method_development->cluster_method_validation cluster_method_validation->end

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Selection start Start: Need to Quantify 3-Allylbenzoic Acid q1 High Throughput Needed? start->q1 q2 High Sensitivity Required? q1->q2 No uplc UPLC q1->uplc Yes q3 Need for Structural Confirmation? q2->q3 No lcms LC-MS q2->lcms Yes hplc HPLC q3->hplc No gcms GC-MS q3->gcms Yes

Caption: Decision Tree for Analytical Method Selection.

Comparison of Alternatives

While HPLC is a robust and widely used technique for the analysis of non-volatile organic acids like 3-allylbenzoic acid, alternative methods offer distinct advantages in specific scenarios.[4]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster and more efficient separations compared to conventional HPLC.[4] This makes it ideal for high-throughput screening applications.

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field.[4] It can be a valuable alternative when dealing with complex matrices or when orthogonal separation mechanisms are required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although 3-allylbenzoic acid is not sufficiently volatile for direct GC analysis, derivatization can be employed. GC-MS provides excellent selectivity and sensitivity and is a powerful tool for structural confirmation.[5] A highly accurate analytical method for determining benzoic acid in complex matrices using isotope dilution GC-MS has been developed.[3]

References

comparing the efficacy of different catalysts for 3-(2-Propenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2-propenyl)benzoic acid, a valuable building block in the development of pharmaceuticals and functional materials, can be achieved through various catalytic cross-coupling reactions. The choice of catalyst and reaction methodology is critical in determining the efficiency, selectivity, and overall viability of the synthesis. This guide provides a comparative overview of two prominent catalytic systems for this transformation: the Heck-Mizoroki reaction and the Suzuki-Miyaura coupling.

Due to a lack of direct side-by-side comparative studies for the synthesis of this specific molecule in published literature, this guide presents a comparison based on well-established protocols for analogous transformations. The experimental data and protocols are representative of typical outcomes for these reaction types.

At a Glance: Comparison of Catalytic Systems

The following table summarizes the key differences between the Heck-Mizoroki and Suzuki-Miyaura approaches for the synthesis of this compound.

FeatureHeck-Mizoroki ReactionSuzuki-Miyaura Coupling
Starting Material (Aryl) 3-Bromobenzoic acid3-Bromobenzoic acid
Starting Material (Allyl) Allyl alcoholAllylboronic acid pinacol ester
Catalyst System Palladium(II) acetate (Pd(OAc)₂) with a phosphine or N-heterocyclic carbene (NHC) ligandPalladium(0) complex, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or in situ generated from a Pd(II) precursor
Base Inorganic or organic base (e.g., NaOAc, Et₃N)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Polar aprotic (e.g., DMF, DMAc)Biphasic or polar solvent (e.g., Toluene/Water, Dioxane/Water)
Reaction Temperature 80-120 °C80-100 °C
Typical Yield 70-90%85-95%
Byproducts Stoichiometric amount of halide saltStoichiometric amount of boronate and halide salts

Catalytic Pathways and Experimental Workflows

The following diagrams illustrate the generalized catalytic cycles for the Heck-Mizoroki and Suzuki-Miyaura reactions, along with a typical experimental workflow.

Heck_Mizoroki_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion inserted_complex R-CH₂-CH(Ar)-Pd-X migratory_insertion->inserted_complex beta_hydride β-Hydride Elimination inserted_complex->beta_hydride product_complex Product-Pd Complex beta_hydride->product_complex reductive_elimination Base-mediated Reductive Elimination product_complex->reductive_elimination Base product Product (Ar-Alkene) product_complex->product reductive_elimination->pd0 hx HX reductive_elimination->hx

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂) pd2_complex->transmetalation R-B(OR)₂ + Base pd2_r_complex Ar-Pd(II)-R transmetalation->pd2_r_complex boron_byproduct X-B(OR)₂ transmetalation->boron_byproduct reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 product Product (Ar-R) reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow start Start reagents Combine Reactants, Solvent, and Base start->reagents degas Degas Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat Reaction Mixture (e.g., 80-120 °C) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Acidification & Extraction) monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A standard experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the Heck-Mizoroki and Suzuki-Miyaura reactions.

Protocol 1: Heck-Mizoroki Reaction

This protocol is adapted from established procedures for the Heck coupling of aryl halides with allylic alcohols.[1][2][3]

Materials:

  • 3-Bromobenzoic acid

  • Allyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 mmol), sodium acetate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous DMF (5 mL) and allyl alcohol (1.5 mmol) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic mixture is washed with 1 M HCl (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is based on standard procedures for the Suzuki-Miyaura coupling of aryl halides with organoboron reagents.[4][5]

Materials:

  • 3-Bromobenzoic acid

  • Allylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, 3-bromobenzoic acid (1.0 mmol), allylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (3.0 mmol) are combined.

  • The flask is fitted with a reflux condenser and the atmosphere is replaced with an inert gas.

  • A solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • The mixture is heated to 90 °C and stirred vigorously for 8-16 hours.

  • The reaction is monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The aqueous layer is acidified to pH ~2 with 1 M HCl and the product is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography to yield pure this compound.

Concluding Remarks

Both the Heck-Mizoroki and Suzuki-Miyaura reactions represent powerful and versatile methods for the synthesis of this compound. The Suzuki-Miyaura coupling may offer slightly higher yields and proceeds with the use of a stable and easily handled allylboronic acid pinacol ester. The Heck-Mizoroki reaction, on the other hand, utilizes the more readily available and less expensive allyl alcohol. The choice of method will ultimately depend on factors such as substrate availability, cost considerations, and desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers to make an informed decision on the most suitable catalytic approach for their specific needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential and synthetic accessibility of novel compounds is paramount. 3-Allylbenzoic acid, a substituted aromatic carboxylic acid, and its related compounds are emerging as a versatile scaffold in medicinal chemistry and materials science. This guide provides a comparative overview of the applications, synthesis, and biological activities of 3-allylbenzoic acid and its analogs, supported by experimental data and detailed protocols.

I. Overview of Applications

Derivatives of benzoic acid are integral to the development of a wide range of pharmaceuticals and functional materials. The introduction of an allyl group at the meta-position of benzoic acid can significantly influence its biological activity and chemical reactivity. While research specifically focused on 3-allylbenzoic acid is still developing, the broader class of allyl-substituted benzoic acid derivatives has shown promise in several therapeutic areas, including as anti-inflammatory agents, enzyme inhibitors, and receptor antagonists.

II. Comparative Biological Activity

Quantitative data on the biological activity of 3-allylbenzoic acid is limited in publicly available literature. However, by examining structurally related compounds, we can infer its potential applications and benchmark its expected performance. The following tables summarize the biological activities of various benzoic acid derivatives, providing a comparative landscape for assessing the potential of 3-allylbenzoic acid.

Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives
CompoundTarget Enzyme(s)IC50 Value (µM)Animal Model/AssayReference
3-Benzoyl-propionic acidNot specified-Carrageenan-induced paw edema (in vivo)[1]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX-2 (hypothesized)-LPS-induced inflammation in rats (in vivo)[2]
5-Acetamido-2-hydroxy benzoic acid derivativesCOX-2-Acetic acid-induced writhing test (in vivo)[3][4]
Table 2: Enzyme Inhibitory Activity of Benzoic Acid Derivatives
Compound ClassTarget EnzymeKi Value (nM)Assay MethodReference
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)13.62 - 33.00Ellman's Method[5]
Benzoic acid derivativesLipoxygenase (LOX)-Spectrophotometric[6][7]
Table 3: Receptor Antagonist Activity of Benzoic Acid Derivatives
Compound ClassTarget ReceptorIC50 Value (nM)Assay MethodReference
3-Amide-5-aryl benzoic acid derivativesP2Y14 Receptor1.77 - 2.18cAMP-based assay[8][9]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides established protocols for the synthesis of a 3-substituted benzoic acid and for key biological assays relevant to the potential applications of 3-allylbenzoic acid.

A. Synthesis of 3-Substituted Benzoic Acids via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds. The following protocol, adapted from the synthesis of 3-phenylbenzoic acid, can be modified for the synthesis of 3-allylbenzoic acid by substituting benzeneboronic acid with allylboronic acid or a suitable equivalent.[10][11]

Materials:

  • 3-Bromobenzoic acid

  • Allylboronic acid or its pinacol ester

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), allylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • Add a 3:1 mixture of toluene and water to the flask.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with water and brine.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

B. Biological Assay Protocols

The following are generalized protocols for assays relevant to the potential activities of 3-allylbenzoic acid and its analogs.

1. Lipoxygenase (LOX) Inhibitory Assay [6][7][12][13][14]

This spectrophotometric assay measures the inhibition of lipoxygenase, an enzyme involved in inflammatory pathways.

  • Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, which can be monitored by the increase in absorbance at 234 nm.

  • Procedure:

    • Prepare a solution of soybean lipoxygenase in borate buffer.

    • Prepare a substrate solution of linoleic acid in borate buffer.

    • In a cuvette, mix the enzyme solution with the test compound (3-allylbenzoic acid or its analog) dissolved in a suitable solvent (e.g., DMSO).

    • Initiate the reaction by adding the substrate solution.

    • Measure the change in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

2. Cyclooxygenase (COX) Inhibitory Assay [15][16][17][18][19]

This assay determines the inhibitory effect of a compound on COX-1 and COX-2, key enzymes in the inflammatory response.

  • Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate.

  • Procedure:

    • Prepare solutions of ovine COX-1 and human recombinant COX-2.

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound.

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

    • Determine the IC50 value by testing a range of inhibitor concentrations.

3. Acetylcholinesterase (AChE) Inhibitory Assay (Ellman's Method) [20][21][22][23][24]

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a target in Alzheimer's disease therapy.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

  • Procedure:

    • In a 96-well plate, add a solution of AChE, DTNB, and the test compound in a phosphate buffer (pH 8.0).

    • Pre-incubate the mixture to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction and the percentage of inhibition.

4. P2Y14 Receptor Antagonist Assay [8][9][25][26][27][28][29]

This assay identifies compounds that block the activity of the P2Y14 receptor, a potential target for inflammatory diseases.

  • Principle: The assay measures the ability of a test compound to inhibit the binding of a known fluorescent agonist to cells expressing the P2Y14 receptor.

  • Procedure:

    • Use a cell line stably expressing the human P2Y14 receptor.

    • In a 96-well plate, incubate the cells with the test compound and a fluorescently labeled P2Y14 agonist.

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

    • A decrease in fluorescence indicates that the test compound is competing with the fluorescent agonist for binding to the receptor.

IV. Signaling Pathways and Experimental Workflows

To visualize the complex biological and chemical processes discussed, the following diagrams have been generated using the DOT language.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Reaction_Vessel Reaction Mixture in Toluene/Water 3-Bromobenzoic_Acid->Reaction_Vessel Allylboronic_Acid Allylboronic Acid Allylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(OAc)2 / PPh3 Pd_Catalyst->Reaction_Vessel Base Na2CO3 Base->Reaction_Vessel Reflux Reflux (12-24h) Reaction_Vessel->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-Allylbenzoic Acid Purification->Product

Synthetic Workflow for 3-Allylbenzoic Acid via Suzuki Coupling

LOX_COX_Signaling_Pathway cluster_lox Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LOX Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX COX Cyclooxygenases (COX-1 & COX-2) Arachidonic_Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation 3_Allylbenzoic_Acid 3-Allylbenzoic Acid (Potential Inhibitor) 3_Allylbenzoic_Acid->LOX 3_Allylbenzoic_Acid->COX

Inflammatory Cascade and Potential Inhibition by 3-Allylbenzoic Acid

AChE_Inhibition_Workflow Start Start Assay Prepare_Reagents Prepare Reagents: AChE, DTNB, Buffer, Test Compound Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: Control, Blank, Test Compound Wells Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate (Enzyme-Inhibitor Interaction) Plate_Setup->Pre_incubation Add_Substrate Add Acetylthiocholine (Substrate) Pre_incubation->Add_Substrate Kinetic_Reading Kinetic Measurement at 412 nm Add_Substrate->Kinetic_Reading Data_Analysis Calculate Reaction Rate & % Inhibition Kinetic_Reading->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of 3-(2-Propenyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Propenyl)benzoic acid, a derivative of benzoic acid. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the available safety data for the parent compound, benzoic acid, and general best practices for the disposal of similar chemical substances.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, similar to benzoic acid, is expected to cause skin and serious eye irritation or damage.[1][2][3][4][5][6][7] It may also be harmful if swallowed and can cause damage to organs through prolonged or repeated exposure, particularly through inhalation.[1][4][5][6][7][8]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[9]
Body Protection A laboratory coat or a chemical-resistant suit to prevent skin contact.[9]
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[9]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[10] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[3]

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, compatible waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

    • Solid waste should be swept up, avoiding dust formation, and placed into a suitable, sealed container for disposal.[2][6] Moisten the material with a suitable solvent if necessary to prevent it from becoming airborne.[11][12]

  • Container Labeling:

    • Label the waste container clearly with the full chemical name: "Waste this compound."

    • Include any relevant hazard symbols (e.g., irritant, harmful).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1]

    • Keep the container away from incompatible materials such as strong oxidizing agents, bases, and metals.[1][2]

  • Disposal:

    • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed chemical waste disposal company.[13]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (if available) or all known hazard information.

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][9][13][14][15] It is harmful to aquatic life.[8]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it in a labeled waste container.[2] For larger spills, contact your institution's EHS or emergency response team.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the spill to your supervisor and EHS office as required by your institution's policies.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Do Not Mix with Other Waste Streams C->D E Seal Container Tightly D->E F Store in a Secure, Designated Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Provide Hazard Information to Vendor G->H I DO NOT Dispose Down Drain or in Regular Trash H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2-Propenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, benzoic acid, and its derivatives, which include skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4][5] Adherence to these guidelines is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a skin and eye irritant and may cause respiratory irritation if inhaled.[1][3][5] Prolonged or repeated exposure could lead to organ damage.[1][4] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles.[1][3][6] A face shield may be necessary for splash-prone operations.[1][2]Protects against dust particles and chemical splashes, preventing serious eye damage.[1][4][5][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene).[1][2][3]Prevents direct skin contact, which can cause irritation.[1][3][4][5]
Laboratory coat or chemical-resistant apron.[2][3]Provides a barrier against spills and contamination of personal clothing.[2][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95) when handling powder outside a fume hood.[2]Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][5][6]

Operational Plan for Safe Handling

Follow these step-by-step procedures to minimize exposure and ensure safe handling of this compound.

Preparation
  • Ensure all necessary PPE is worn correctly before handling the chemical.[2][3]

  • Verify that a chemical fume hood is operational.[2]

  • Locate and ensure accessibility of emergency equipment, such as an eyewash station and safety shower.[1][7]

Handling
  • All handling of this compound powder should be conducted within a certified chemical fume hood to control dust and vapors.[8]

  • Avoid generating dust.[3][6]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Keep the container tightly closed when not in use.[1][6][9]

  • Do not eat, drink, or smoke in the handling area.[1][4][5]

  • Wash hands thoroughly after handling the substance.[6][8]

Accidental Release Measures
  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection, before attempting cleanup.[3][6]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • For eye contact, immediately flush with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[1][4][6][9]

  • For skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1][4][9] If irritation persists, seek medical attention.[1]

  • If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][6][9]

  • If ingested, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7][9]

Disposal Plan
  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][4]

  • Place waste in a clearly labeled, sealed container.

  • Do not dispose of the chemical down the drain.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_in_hood Work in Fume Hood prep_emergency->handle_in_hood handle_weigh Weigh Compound handle_in_hood->handle_weigh handle_use Use in Experiment handle_weigh->handle_use handle_store Store Properly handle_use->handle_store cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash emergency_spill Spill spill_contain Contain Spill emergency_spill->spill_contain spill_clean Clean Spill emergency_spill->spill_clean spill_dispose Dispose of Spill Waste emergency_spill->spill_dispose emergency_exposure Personal Exposure exposure_skin Skin Contact emergency_exposure->exposure_skin exposure_eye Eye Contact emergency_exposure->exposure_eye exposure_inhale Inhalation emergency_exposure->exposure_inhale

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.